nocathiacin II
Beschreibung
N'-[2-[(1S,18S,21E,28S,29S,30S)-30-[(2S,4S,5R,6S)-5-amino-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9-hydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carbonyl]oxamide has been reported in Nocardia with data available.
from Nocardia Sp.; structure in first source
Eigenschaften
Molekularformel |
C58H54N14O18S5 |
|---|---|
Molekulargewicht |
1395.5 g/mol |
IUPAC-Name |
N'-[2-[(1S,18S,21E,28S,29S,30S)-30-[(2S,4S,5R,6S)-5-amino-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-9-hydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carbonyl]oxamide |
InChI |
InChI=1S/C58H54N14O18S5/c1-19(73)35-49(80)70-36(20(2)85-5)53-65-30(17-93-53)47(78)71-40-41-42(90-33-10-58(4,84)43(59)21(3)89-33)57(83)87-11-22-7-6-8-25-34(22)24(12-86-41)38(61-25)56(82)88-13-26(62-45(76)28-16-95-55(40)67-28)52-63-27(14-92-52)37-23(51-64-29(15-91-51)46(77)69-35)9-32(74)39(68-37)54-66-31(18-94-54)48(79)72-50(81)44(60)75/h6-9,14-19,21,26,33,35,40-43,61,73-74,84H,10-13,59H2,1-5H3,(H2,60,75)(H,62,76)(H,69,77)(H,70,80)(H,71,78)(H,72,79,81)/b36-20+/t19-,21+,26+,33+,35+,40+,41+,42+,43-,58+/m1/s1 |
InChI-Schlüssel |
JLVQHFRHPZEAPL-HVLKWGBISA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling Nocathiacin II: A Technical Guide to its Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of Nocathiacin II, a potent thiazolyl peptide antibiotic. This document details the experimental protocols for its production and purification and presents its physicochemical and biological properties in a structured format for easy reference.
Discovery of this compound
This compound was discovered as a minor component of the nocathiacin complex, which also includes nocathiacins I and III. These novel thiazolyl peptide antibiotics were identified from the culture broth of the actinomycete Nocardia sp. strain ATCC 202099.[1][2] The nocathiacins exhibit potent in vitro activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant pathogens.[1]
Physicochemical Properties of this compound
This compound is a deoxy indole (B1671886) analogue of Nocathiacin I. While specific, detailed physicochemical data for this compound is not as widely published as for the major analogue, Nocathiacin I, the following table summarizes the known properties.
| Property | Value |
| Molecular Formula | C61H60N14O17S5 |
| Molecular Weight | 1421.5 g/mol |
| Appearance | White powder |
| Solubility | Poor aqueous solubility |
| Class | Thiazolyl peptide antibiotic |
Biological Activity of this compound
This compound, as part of the nocathiacin complex, demonstrates potent antibacterial activity against a range of Gram-positive bacteria. The primary mechanism of action for this class of antibiotics is the inhibition of bacterial protein synthesis.[3][4] This is achieved through binding to the L11 ribosomal protein on the 50S subunit of the bacterial ribosome, which interferes with the elongation step of translation.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the nocathiacin class of antibiotics, indicating their potent activity. It is important to note that much of the published data focuses on Nocathiacin I or a formulated mixture of nocathiacins.
| Bacterial Strain | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.01 - 0.1 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | 0.01 - 0.1 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 0.01 - 0.1 |
| Vancomycin-intermediate Staphylococcus aureus (VISA) | ~0.007 |
Experimental Protocols
Fermentation of Nocardia sp. ATCC 202099
The production of nocathiacins is achieved through submerged aerobic fermentation of Nocardia sp. ATCC 202099. While the exact industrial media composition is often proprietary, a typical laboratory-scale fermentation protocol would involve the following steps:
-
Inoculum Preparation: A vegetative mycelium of Nocardia sp. ATCC 202099 is prepared by inoculating a suitable seed medium (e.g., ISP Medium 2) and incubating for 2-3 days at 28-30°C with shaking.
-
Production Fermentation: The production medium, typically rich in carbon and nitrogen sources (e.g., glucose, soy peptone, yeast extract), is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (around 7.0), and aeration for a period of 7-10 days.
-
Monitoring: The production of nocathiacins is monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).
Isolation and Purification of this compound
Following fermentation, this compound is isolated and purified from the culture broth through a multi-step process.
-
Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297), to recover the lipophilic nocathiacin complex. The organic extract is then concentrated under vacuum.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Fractions are collected and analyzed by HPLC to identify those containing the nocathiacins.
-
Sephadex LH-20 Chromatography: Fractions enriched with the nocathiacin complex are further purified using size-exclusion chromatography on a Sephadex LH-20 column. This step is effective in separating the different nocathiacin analogues. The column is typically eluted with a solvent such as methanol. Fractions containing pure this compound are identified by HPLC, pooled, and concentrated to yield the final product.
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Caption: this compound inhibits protein synthesis by targeting the L11 protein.
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An antimicrobial peptide that inhibits translation by trapping release factors on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Evaluation of Nocathiacins, a Thiazole Peptide Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics [pubmed.ncbi.nlm.nih.gov]
The Architectural Unveiling of Nocathiacin II: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacin II, a member of the thiazolyl peptide class of antibiotics, represents a significant scaffold in the development of novel therapeutics against multi-drug resistant Gram-positive pathogens.[1][2] Isolated from the fermentation broth of Nocardia sp., its complex, polycyclic structure has necessitated a sophisticated application of spectroscopic and analytical techniques for its complete characterization. This technical guide provides a comprehensive overview of the methodologies and data pivotal to the structure elucidation of this compound, presenting the available information in a format conducive to research and development applications.
While the primary literature fully detailing the structure elucidation of this compound is not publicly accessible in its entirety, this guide synthesizes the available data from abstracts, related studies, and spectroscopic principles to construct a coherent narrative of its structural determination. It is important to note that the detailed quantitative data, such as complete NMR assignment tables and mass spectrometry fragmentation patterns, are contained within the primary publication and are not available in the public domain.
Physicochemical Properties
The nocathiacins are a group of related thiazolyl peptide antibiotics, with this compound being a significant analogue.[3] These compounds are characterized by their potent in vitro activity against a wide array of Gram-positive bacteria.[1]
| Property | Data |
| Molecular Formula | C₅₀H₄₉N₁₃O₁₃S₅ |
| Molecular Weight | 1180.3 Da |
| General Class | Thiazolyl Peptide Antibiotic |
| Producing Organism | Nocardia sp. (ATCC 202099) |
Experimental Protocols
The structure of this compound was determined through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The general workflow for the isolation and characterization of nocathiacins is outlined below.
Isolation and Purification
-
Fermentation: Nocardia sp. is cultured in a suitable broth medium to produce the nocathiacin compounds.
-
Extraction: The cultured broth is extracted to isolate the crude mixture of nocathiacins.
-
Chromatography: The crude extract is subjected to a series of chromatographic separations. The primary methods cited for the nocathiacin family include silica (B1680970) gel chromatography and Sephadex LH-20 chromatography to yield the pure nocathiacin analogues, including this compound.[3]
Structure Elucidation Techniques
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the accurate mass and molecular formula of the compound. Tandem mass spectrometry (MS/MS or MSn) experiments are then conducted to induce fragmentation of the molecule. The resulting fragmentation patterns provide crucial information about the connectivity of the constituent amino acid and thiazole (B1198619) residues.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to elucidate the detailed covalent structure and stereochemistry of this compound. These experiments typically include:
-
¹H NMR: To identify the types and number of protons in the molecule.
-
¹³C NMR: To identify the types and number of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks, revealing adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which aids in defining the three-dimensional structure and stereochemistry.
-
Spectroscopic Data Summary
Due to the unavailability of the full experimental data in the public domain, a complete table of NMR assignments for this compound cannot be provided. However, the general characteristics of the spectra can be inferred from the known structure and data from related compounds.
Expected ¹H and ¹³C NMR Characteristics:
-
Aromatic Region: Multiple signals corresponding to the protons and carbons of the thiazole rings and the central pyridine (B92270) core.
-
Amide and Alpha-Proton Region: Signals for the amide (NH) protons and the alpha-protons of the amino acid residues.
-
Aliphatic Region: Signals from the side chains of the amino acid residues.
-
Sugar Moiety: Characteristic signals for the protons and carbons of the sugar component attached to the core structure.
Mass Spectrometry Data:
The molecular formula, C₅₀H₄₉N₁₃O₁₃S₅, was determined by high-resolution mass spectrometry. MSn fragmentation would be expected to show losses of side chains, cleavage of amide bonds, and fragmentation of the macrocyclic core, providing sequential information about the peptide backbone.
Visualizing the Elucidation Process
The logical flow of experiments and reasoning in the structure elucidation of a complex natural product like this compound can be visualized.
Logical Relationships in 2D NMR Analysis
The power of 2D NMR lies in its ability to reveal correlations between different nuclei, allowing for the piecing together of the molecular puzzle.
Conclusion
The elucidation of this compound's structure is a testament to the power of modern spectroscopic techniques. Through a systematic process of isolation, purification, and detailed analysis by mass spectrometry and multidimensional NMR, the complex architecture of this potent antibiotic was successfully determined. While a comprehensive, quantitative dataset remains within the confines of the original publication, this guide provides a robust framework for understanding the key experimental protocols and logical workflows employed. For researchers in the field of natural product chemistry and drug development, the strategies outlined here serve as a foundational guide for the characterization of similarly complex biomolecules.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Nocathiacin II: A Technical Guide to its Chemical Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacin II is a member of the nocathiacin class of thiazolyl peptide antibiotics, a group of natural products with potent activity against a range of Gram-positive bacteria.[1][2] Isolated from the fermentation broth of Nocardia sp., this compound, alongside its structural analogs nocathiacin I and III, has garnered interest within the scientific community for its potential as a therapeutic agent against drug-resistant pathogens.[1][2] This technical guide provides a comprehensive overview of the chemical properties and characteristics of this compound, including its physicochemical properties, biological activity, and the methodologies used for its isolation and characterization. While specific quantitative data for this compound is limited in publicly available literature, this guide presents the known information and draws comparisons with its better-characterized analogs where appropriate.
Chemical and Physical Properties
The nocathiacins are complex macrocyclic peptides characterized by a core structure containing multiple thiazole (B1198619) rings. The definitive molecular formula and weight for this compound have not been explicitly detailed in the reviewed literature. However, information on the closely related nocathiacin III is available, providing an approximate reference point.
Table 1: Physicochemical Properties of Nocathiacin Analogs
| Property | Nocathiacin I | This compound | Nocathiacin III |
| Molecular Formula | C61H60N14O18S5[3] | Data not available | C51H41N13O17S5 |
| Molecular Weight | 1437.5 g/mol | Data not available | 1267.13 g/mol (Exact Isotopic Mass: 1267.13469) |
| Melting Point | Data not available | Data not available | Data not available |
| Optical Rotation | Data not available | Data not available | Data not available |
| Appearance | Data not available | Data not available | Data not available |
| Solubility | Poor aqueous solubility | Data not available | Data not available |
Experimental Protocols
Isolation and Purification of Nocathiacins
The isolation of nocathiacins, including this compound, from the fermentation broth of Nocardia sp. involves a multi-step chromatographic process.
Protocol Overview:
-
Extraction: The fermentation broth is subjected to solvent extraction to isolate the crude mixture of nocathiacins.
-
Silica (B1680970) Gel Chromatography: The crude extract is first purified using silica gel chromatography. This step separates the nocathiacins from other metabolites based on their polarity.
-
Size-Exclusion Chromatography: Further purification is achieved using Sephadex LH-20 chromatography, which separates molecules based on their size.
The following diagram illustrates the general workflow for the isolation and purification of nocathiacins.
Caption: General workflow for the isolation and purification of nocathiacins.
Structure Elucidation
The chemical structures of the nocathiacins, including this compound, were determined using a combination of advanced spectroscopic techniques.
-
2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques such as COSY, HMQC, and HMBC were employed to establish the connectivity of atoms within the molecule.
-
Mass Spectrometry (MSn): High-resolution mass spectrometry was used to determine the molecular weight and fragmentation patterns, further confirming the proposed structure.
Biological Activity and Mechanism of Action
Table 2: In Vitro Antibacterial Activity of Nocathiacin I (BMS-249524)
| Bacterial Strain | MIC Range (µg/mL) |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.015 - 0.03 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 0.007 - 0.015 |
| Penicillin-resistant Streptococcus pneumoniae (PRSP) | <0.0005 - 0.004 |
| Streptococcus pyogenes | <0.0005 - 0.001 |
| Clostridium difficile | 0.015 - 0.03 |
| Data is for nocathiacin I (BMS-249524) and is representative of the class. |
The primary mechanism of action of the nocathiacin class of antibiotics is the inhibition of bacterial protein synthesis. This is achieved through the specific binding of the nocathiacin molecule to the L11 protein on the 50S subunit of the bacterial ribosome. This interaction interferes with the function of elongation factor G (EF-G), ultimately halting peptide chain elongation.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound.
Biosynthesis
The biosynthesis of nocathiacins is a complex process involving a series of enzymatic modifications of a ribosomally synthesized precursor peptide. The biosynthetic gene cluster for nocathiacins encodes a suite of enzymes responsible for the formation of the characteristic thiazole rings and other post-translational modifications. While the complete pathway for this compound has not been fully elucidated, studies on the biosynthesis of the class provide a general framework for its formation.
Conclusion
This compound is a promising member of the thiazolyl peptide class of antibiotics with significant potential for combating Gram-positive bacterial infections. While a complete physicochemical profile for this compound remains to be fully documented in the public domain, the available data on the nocathiacin class as a whole highlights its potent antibacterial activity and unique mechanism of action. Further research to fully characterize this compound and explore its therapeutic potential is warranted. This guide provides a foundational understanding for researchers and drug development professionals interested in this important class of natural products.
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nocathiacin I | C61H60N14O18S5 | CID 16142519 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Architecture of an Antibiotic: A Technical Guide to the Nocathiacin Biosynthesis Pathway in Nocardia sp.
For Researchers, Scientists, and Drug Development Professionals
Nocathiacin antibiotics, produced by Nocardia sp., represent a class of potent thiazolyl peptide antibiotics with significant activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Understanding the intricate biosynthetic pathway of these complex natural products is paramount for endeavors in synthetic biology, bioengineering, and the development of novel antibiotic derivatives. This guide provides an in-depth exploration of the nocathiacin biosynthetic machinery, detailing the genetic blueprint, enzymatic catalysis, and experimental methodologies used to elucidate this fascinating pathway.
The Nocathiacin Biosynthetic Gene Cluster: A Genetic Roadmap
The production of nocathiacin is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Nocardia sp. ATCC 202099. This cluster, spanning approximately 45.6 kb, harbors a suite of genes encoding the enzymes responsible for precursor synthesis, post-translational modifications, regulation, and transport of the final antibiotic products. The organization of the nocathiacin BGC shares significant homology with that of other thiopeptide antibiotics, notably nosiheptide (B1679978), providing a valuable comparative framework for functional annotation of the involved genes.
A summary of the key open reading frames (ORFs) and their putative functions in the nocathiacin BGC is presented below.
| Gene | Proposed Function | Homology/Notes |
| nocA | Precursor peptide | Encodes the ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications. |
| nocB | Cytochrome P450 monooxygenase | Involved in the hydroxylation of a glutamate (B1630785) residue. Shows homology to NosB in the nosiheptide pathway. |
| nocC | Cytochrome P450 monooxygenase | Putatively involved in hydroxylation of the pyridine (B92270) ring. Homologous to NosC. |
| nocD | Dehydratase | Catalyzes the dehydration of serine and threonine residues in the precursor peptide to form dehydroalanine (B155165) and dehydrobutyrine. |
| nocE | Cyclodehydratase | Involved in the formation of thiazole (B1198619) rings from cysteine residues. |
| nocF | Oxidase | Participates in the formation of the central pyridine ring. |
| nocG | Methyltransferase | Involved in the methylation of the precursor peptide. |
| nocH | Dehydrogenase | Participates in the maturation of the peptide backbone. |
| nocI | ATP-grasp ligase | Activates 3-methyl-2-indolic acid (MIA) for incorporation. |
| nocK | Acyl-CoA transferase | Transfers the activated MIA moiety to the peptide core. |
| nocL | Radical S-adenosylmethionine (SAM) enzyme | Catalyzes the formation of 3-methyl-2-indolic acid (MIA) from L-tryptophan. |
| nocM | Glycosyltransferase | Responsible for the attachment of a sugar moiety to the nocathiacin core. |
| nocN | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursor. |
| nocO | Sugar biosynthesis enzyme | Involved in the synthesis of the deoxysugar precursor. |
| nocP | ABC transporter | Likely involved in the export of the mature antibiotic. |
| nocQ | Regulatory protein | Putative regulator of the biosynthetic gene cluster. |
| nocR | Regulatory protein | Putative regulator of the biosynthetic gene cluster. |
| nocS1-S6 | Various modifying enzymes | Putative roles in tailoring the final structure. |
| nocT, U, V | Cytochrome P450 monooxygenases | Additional P450 enzymes with proposed roles in oxidative modifications. |
The Biosynthetic Pathway: From Precursor Peptide to Potent Antibiotic
The biosynthesis of nocathiacin is a complex, multi-step process that begins with the ribosomal synthesis of a precursor peptide, NocA. This peptide is then extensively modified by a cascade of enzymes encoded by the noc BGC.
Core Scaffold Formation
The initial steps involve the modification of the NocA peptide backbone. Dehydratases and cyclodehydratases work in concert to introduce dehydroamino acids and form the characteristic thiazole rings from serine/threonine and cysteine residues, respectively. A key feature of thiopeptide antibiotics is the central nitrogen-containing heterocycle, which in nocathiacin is a substituted pyridine ring. This core is assembled through a complex series of cyclization and oxidation reactions catalyzed by a suite of dedicated enzymes.
Key Enzymatic Transformations
Several key enzymes in the nocathiacin pathway have been biochemically characterized, providing crucial insights into the catalytic mechanisms at play.
-
NocL: A Radical SAM Enzyme for Indole (B1671886) Moiety Formation . NocL is a fascinating member of the radical S-adenosylmethionine (SAM) superfamily of enzymes. It is responsible for the synthesis of 3-methyl-2-indolic acid (MIA), a non-proteinogenic amino acid that forms a crucial part of the nocathiacin structure. NocL utilizes a [4Fe-4S] cluster to catalyze the complex rearrangement of L-tryptophan to MIA. This reaction is a critical step in the formation of the indole side ring system.
-
NocB: A Cytochrome P450 Monooxygenase for Hydroxylation . NocB is a cytochrome P450-like enzyme that has been shown to be responsible for the hydroxylation of a specific glutamate residue (Glu-6) at the γ-position during the maturation of the nocathiacin core. This hydroxylation is a key tailoring step that contributes to the final structure and bioactivity of the antibiotic.
Glycosylation and Final Tailoring Steps
A distinguishing feature of nocathiacin I is the presence of a deoxysugar moiety. This glycosylation event is catalyzed by a dedicated glycosyltransferase, NocM, which attaches a sugar synthesized by the products of the nocN and nocO genes. The final maturation of the molecule likely involves further tailoring reactions, including methylation and oxidations, carried out by other enzymes within the BGC.
Quantitative Data on Nocathiacin Production
While detailed kinetic data for most of the biosynthetic enzymes are not yet available, studies on the fermentation of Nocardia sp. ATCC 202099 have provided insights into the production of nocathiacin.
| Parameter | Value | Reference |
| Producing Strain | Nocardia sp. ATCC 202099 | |
| Fermentation Scale | 150 L | |
| Optimized Titer | 405.8 mg/L | |
| Recovery Yield | 67% |
Experimental Protocols: Elucidating the Pathway
The elucidation of the nocathiacin biosynthetic pathway has relied on a combination of genetic, biochemical, and analytical techniques.
Gene Disruption and Heterologous Expression
A common strategy to determine the function of a specific gene within the BGC is to create a targeted gene knockout mutant in the producing organism. The resulting mutant is then analyzed for its ability to produce the final antibiotic or any accumulated intermediates. However, genetic manipulation of Nocardia sp. can be challenging.
An alternative and often more tractable approach is the heterologous expression of individual genes or subsets of genes in a more genetically amenable host, such as E. coli or a model Streptomyces species. This allows for the production and purification of individual enzymes for in vitro biochemical characterization. For example, the function of NocB was confirmed by replacing its homolog, nosB, in a nosiheptide-producing Streptomyces strain.
In Vitro Enzymatic Assays
Once a biosynthetic enzyme has been heterologously expressed and purified, its function can be investigated through in vitro assays. These assays typically involve incubating the purified enzyme with its predicted substrate(s) and cofactors, and then analyzing the reaction products using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). This approach was instrumental in confirming the catalytic activity of NocL.
Precursor Feeding Studies
To identify the building blocks of the nocathiacin molecule, stable isotope-labeled precursors can be fed to the Nocardia sp. culture. The incorporation of these labeled precursors into the final antibiotic is then traced using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. These studies have confirmed the origins of the various amino acid and sugar components of nocathiacin.
Visualizing the Biosynthetic Logic
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the study of nocathiacin biosynthesis.
Caption: Proposed biosynthesis pathway of nocathiacin.
Caption: Workflow for functional characterization of nocathiacin biosynthetic genes.
Future Directions
The elucidation of the nocathiacin biosynthetic pathway is an ongoing endeavor. While the key players and the general sequence of events are becoming clearer, many details remain to be uncovered. Future research will likely focus on:
-
Detailed kinetic and structural analysis of all biosynthetic enzymes: This will provide a deeper understanding of the catalytic mechanisms and substrate specificities.
-
Reconstitution of the entire pathway in a heterologous host: This would enable the production of nocathiacin and its analogs in a more genetically tractable organism, facilitating pathway engineering and the generation of novel compounds.
-
Elucidation of the regulatory networks: Understanding how the expression of the nocathiacin BGC is controlled could lead to strategies for improving antibiotic titers.
The continued exploration of the nocathiacin biosynthetic pathway promises to not only expand our fundamental knowledge of natural product biosynthesis but also to pave the way for the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance.
Nocathiacin II: An In-Depth Technical Guide to its Mechanism of Action on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nocathiacin II, a member of the thiazolyl peptide class of antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains. Its efficacy stems from the specific inhibition of bacterial protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on the bacterial ribosome, drawing upon existing research on nocathiacins and related thiopeptide antibiotics. The document details the binding site, the consequential effects on ribosomal function, and relevant experimental methodologies for further investigation.
Introduction
The rise of antibiotic-resistant bacteria poses a significant global health threat, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a natural product isolated from Nocardia species, represents a promising scaffold for the development of new therapeutics. Like other thiopeptide antibiotics, its primary cellular target is the bacterial ribosome, a highly conserved and essential molecular machine responsible for protein synthesis. Understanding the precise mechanism by which this compound inhibits this process is crucial for its optimization and clinical development.
The this compound Binding Site on the 50S Ribosomal Subunit
Current evidence strongly indicates that this compound targets the large (50S) subunit of the bacterial 70S ribosome. The binding site is located at a critical functional hub known as the GTPase Associated Center (GAC) .
Interaction with Ribosomal Protein L11 and 23S rRNA
The core of the this compound binding pocket is formed by a cleft between the N-terminal domain of ribosomal protein L11 (encoded by the rplK gene) and specific helices of the 23S ribosomal RNA (rRNA) , primarily helices H43 and H44 .[1][2]
Genetic studies have provided compelling evidence for this binding site. Mutations in the rplK gene, leading to alterations in the L11 protein, have been shown to confer resistance to nocathiacins.[3][4] These mutations likely reduce the binding affinity of the antibiotic to the ribosome, thereby diminishing its inhibitory effect.[4]
While a high-resolution crystal or cryo-electron microscopy (cryo-EM) structure of this compound in complex with the bacterial ribosome is not yet publicly available, the binding mode is thought to be highly analogous to that of the well-studied thiopeptide antibiotic, thiostrepton.
Mechanism of Translation Inhibition
By binding to the GAC, this compound disrupts the function of essential translational GTPase factors, thereby stalling protein synthesis. The GAC is a critical site for the binding and activation of elongation factors such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu) .
Interference with Elongation Factor Function
The binding of this compound within the L11-23S rRNA cleft is believed to sterically hinder the conformational changes in the ribosome and the binding of elongation factors that are necessary for protein synthesis to proceed. Specifically, it is hypothesized to:
-
Inhibit EF-G-mediated translocation: After peptide bond formation, EF-G binds to the ribosome and catalyzes the movement of the mRNA and tRNAs, a process called translocation. By occupying the GAC, this compound likely prevents the stable binding and/or the GTP-hydrolysis-driven conformational changes of EF-G required for this translocation step.
-
Interfere with EF-Tu function: EF-Tu is responsible for delivering aminoacyl-tRNAs to the A-site of the ribosome. The binding site of this compound may also interfere with the proper functioning of EF-Tu, although the primary inhibitory effect is thought to be on EF-G.
The overall consequence of this interference is a potent inhibition of the elongation phase of protein synthesis, leading to a cessation of polypeptide chain extension and ultimately, bacterial cell death.
Quantitative Data
While specific binding affinities and inhibitory concentrations for this compound are not extensively reported in publicly available literature, the following table summarizes key quantitative data for nocathiacin I (BMS-249524) and related compounds, which provide an indication of the potency of this class of antibiotics.
| Compound | Organism | Assay | Value | Reference |
| Nocathiacin I (BMS-249524) | S. aureus A27223 | MIC | 0.01 µg/mL | |
| Nocathiacin I (BMS-249524) | E. faecium (vancomycin-resistant) | MIC | 0.008 - 0.015 µg/mL | |
| Nocathiacin I (BMS-249524) | S. pneumoniae (penicillin-resistant) | MIC | ≤0.004 - 0.008 µg/mL | |
| Injectable Nocathiacin | MRSA | ED50 (murine sepsis model) | 0.64 - 0.87 mg/kg | |
| Injectable Nocathiacin | VRE | ED50 (murine sepsis model) | 0.98 - 1.35 mg/kg |
MIC: Minimum Inhibitory Concentration ED50: Median Effective Dose
Experimental Protocols
The elucidation of the mechanism of action of ribosome-targeting antibiotics relies on a combination of genetic, biochemical, and structural biology techniques. Below are detailed methodologies for key experiments relevant to the study of this compound.
In Vitro Translation Inhibition Assay
This assay directly measures the effect of an antibiotic on protein synthesis in a cell-free system.
Objective: To determine the concentration at which this compound inhibits protein synthesis by 50% (IC50).
Methodology:
-
Preparation of Cell-Free Extract:
-
Grow a suitable bacterial strain (e.g., E. coli or S. aureus) to mid-log phase.
-
Harvest cells by centrifugation and wash with an appropriate buffer (e.g., S30 buffer).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at 30,000 x g to pellet cell debris, yielding the S30 extract.
-
Pre-incubate the S30 extract to degrade endogenous mRNA and amino acids.
-
-
In Vitro Translation Reaction:
-
Set up reaction mixtures containing:
-
S30 extract
-
A suitable buffer containing ATP, GTP, an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), and a mixture of amino acids (minus one, e.g., methionine, if radiolabeling).
-
A reporter mRNA (e.g., firefly luciferase or a gene product that can be easily quantified).
-
[³⁵S]-methionine for radioactive detection or components for a colorimetric/fluorometric readout.
-
Varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a solvent-only control).
-
-
-
Incubation and Detection:
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by placing on ice or adding an inhibitor).
-
Quantify the amount of newly synthesized protein. For radiolabeled proteins, this can be done by trichloroacetic acid (TCA) precipitation followed by scintillation counting. For reporter enzymes like luciferase, the enzymatic activity is measured.
-
-
Data Analysis:
-
Plot the percentage of protein synthesis inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Toeprinting Assay
This primer extension inhibition assay can identify the specific site of ribosome stalling on an mRNA template induced by an antibiotic.
Objective: To map the precise location on an mRNA where the ribosome is stalled by this compound.
Methodology:
-
Preparation of Components:
-
Synthesize or in vitro transcribe a specific mRNA template.
-
Design and radiolabel (e.g., with ³²P) a DNA primer that is complementary to a region downstream of the start codon of the mRNA.
-
Purify 70S ribosomes and initiation factors (IF1, IF2, IF3).
-
-
Formation of Initiation Complexes:
-
Anneal the radiolabeled primer to the mRNA template.
-
Incubate the mRNA-primer duplex with 70S ribosomes, initiation factors, and initiator tRNA (fMet-tRNAfMet) in the presence of GTP to form a stable 70S initiation complex.
-
-
Toeprinting Reaction:
-
Add this compound at various concentrations to the initiation complexes and incubate to allow for binding.
-
Initiate the primer extension reaction by adding reverse transcriptase and dNTPs.
-
The reverse transcriptase will extend the primer until it encounters the stalled ribosome, at which point it will dissociate, generating a cDNA product of a specific length (the "toeprint").
-
-
Analysis:
-
Denature the reaction products and separate them by size on a denaturing polyacrylamide sequencing gel.
-
Include a sequencing ladder of the same mRNA to precisely map the position of the toeprint.
-
The appearance of a specific band that increases in intensity with increasing this compound concentration indicates the site of ribosome stalling.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for In Vitro Translation Inhibition Assay
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship in Toeprinting Assay
Caption: Logical flow of a positive result in a toeprinting assay.
Conclusion and Future Directions
This compound is a potent inhibitor of bacterial protein synthesis that targets the GTPase Associated Center on the 50S ribosomal subunit, a site composed of ribosomal protein L11 and helices of the 23S rRNA. Its mechanism of action, inferred from studies on related compounds and resistance mutations, involves the inhibition of translation elongation by interfering with the function of elongation factors, particularly EF-G.
For a more complete understanding of its mechanism and to facilitate structure-based drug design, future research should prioritize obtaining a high-resolution structure of this compound in complex with the bacterial ribosome. Furthermore, detailed kinetic studies are required to dissect the precise effects of this compound on the individual steps of translation and to determine its binding affinity. Such studies will be invaluable for the development of this promising class of antibiotics into effective clinical agents.
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nocathiacin II: A Technical Guide to its Inhibition of Protein Synthesis in Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nocathiacin II, a member of the thiopeptide class of antibiotics, exhibits potent bactericidal activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves the specific inhibition of protein synthesis, a fundamental cellular process. This technical guide provides an in-depth analysis of the molecular basis of this compound's activity, detailing its interaction with the bacterial ribosome and its impact on the translation elongation cycle. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development efforts in this area.
Mechanism of Action: Targeting the 50S Ribosomal Subunit
This compound exerts its antibacterial effect by binding to the large (50S) subunit of the bacterial ribosome. This interaction physically obstructs the protein synthesis machinery, leading to a cessation of polypeptide chain elongation and ultimately, cell death.
The this compound Binding Site: A Cleft of Ribosomal RNA and Protein
The primary target of this compound is a highly conserved region on the 50S ribosomal subunit known as the GTPase Associated Center (GAC). This site is a cleft formed by the confluence of ribosomal protein L11 and a specific domain of the 23S ribosomal RNA (rRNA). While a high-resolution crystal structure of this compound bound to the ribosome is not yet publicly available, extensive biochemical and structural data from the closely related thiopeptide antibiotic, thiostrepton, provide a robust model for its binding.
Mutational resistance studies have pinpointed key residues within both ribosomal protein L11 and the 23S rRNA that are critical for nocathiacin binding. These studies confirm that the integrity of this composite RNA-protein site is essential for the antibiotic's activity.
Inhibition of Elongation Factor G (EF-G) Function
The binding of this compound to the L11-23S rRNA complex directly interferes with the function of Elongation Factor G (EF-G). EF-G is a GTPase that is essential for the translocation step of protein synthesis, where the ribosome moves along the mRNA to the next codon. This compound binding is thought to lock the L11 protein and its associated rRNA region in a conformation that is incompatible with the stable binding of EF-G.[1][2] This prevents the GTP hydrolysis that powers translocation, effectively stalling the ribosome and halting protein synthesis.[1][2]
Quantitative Analysis of this compound Activity
The in vitro potency of this compound and its derivatives has been evaluated against a wide range of Gram-positive pathogens. The following tables summarize key quantitative data from published studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Related Compounds against Gram-positive Bacteria
| Bacterial Species | This compound MIC (µg/mL) | Reference |
| Staphylococcus aureus (MRSA) | 0.0005 - 0.25 | [3] |
| Enterococcus faecium (MREF) | 0.0005 - 0.25 | |
| Streptococcus pneumoniae (PRSP) | 0.0005 - 0.25 |
MREF: Multidrug-resistant Enterococcus faecium; PRSP: Penicillin-resistant Streptococcus pneumoniae.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.
Methodology: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria) and incubated overnight at 37°C.
-
The overnight culture is diluted in fresh broth to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
-
A series of two-fold serial dilutions of the this compound stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension.
-
Control wells are included: a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only).
-
The microtiter plate is incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
In Vitro Transcription-Translation (IVTT) Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on bacterial protein synthesis in a cell-free system.
Methodology:
-
Preparation of Cell-Free Extract:
-
A Gram-positive bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) is cultured to mid-log phase.
-
Cells are harvested, washed, and lysed (e.g., by sonication or high-pressure homogenization) in a buffer that preserves ribosomal integrity.
-
The lysate is centrifuged to remove cell debris, and the supernatant (S30 extract) containing ribosomes, translation factors, and other necessary components is collected.
-
-
IVTT Reaction Setup:
-
The reaction mixture is assembled in a microfuge tube or 96-well plate and typically contains:
-
S30 cell-free extract
-
A DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein) under the control of a bacterial promoter.
-
An energy source (e.g., ATP, GTP) and an amino acid mixture.
-
Varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
-
Incubation and Detection:
-
The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
The amount of reporter protein synthesized is quantified. For luciferase, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate. For GFP, a fluorometer is used.
-
-
Data Analysis:
-
The signal from the this compound-treated reactions is normalized to the vehicle control.
-
The concentration of this compound that inhibits protein synthesis by 50% (IC50) is calculated by fitting the data to a dose-response curve.
-
Ribosome Binding Assay (Filter Binding)
Objective: To measure the direct binding of radiolabeled this compound to purified ribosomes.
Methodology:
-
Preparation of Ribosomes:
-
70S ribosomes are purified from a Gram-positive bacterial strain through sucrose (B13894) gradient ultracentrifugation.
-
-
Radiolabeling of this compound:
-
This compound is radiolabeled (e.g., with ³H or ¹⁴C) to enable detection.
-
-
Binding Reaction:
-
A constant concentration of purified 70S ribosomes is incubated with increasing concentrations of radiolabeled this compound in a binding buffer (containing appropriate salts and magnesium ions) at a specified temperature and time.
-
-
Filtration:
-
The reaction mixture is rapidly filtered through a nitrocellulose membrane. Ribosomes and any bound this compound will be retained on the filter, while unbound this compound will pass through.
-
The filter is washed with cold binding buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound this compound is plotted against the concentration of free this compound to determine the dissociation constant (Kd), a measure of binding affinity.
-
Conclusion and Future Directions
This compound represents a promising class of antibiotics with a potent and specific mechanism of action against Gram-positive bacteria. Its ability to overcome existing resistance mechanisms makes it a valuable lead compound for the development of new therapeutics. Future research should focus on obtaining a high-resolution structure of this compound in complex with the Gram-positive ribosome to elucidate the precise molecular interactions. This structural information will be invaluable for the rational design of next-generation thiopeptide antibiotics with improved pharmacological properties and an expanded spectrum of activity. Further investigation into the kinetics of inhibition and the interplay with different translation factors will also provide a more complete understanding of its potent bactericidal effects.
References
- 1. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Nocathiacin II: A Technical Guide to its Antibacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antibacterial spectrum of activity of the nocathiacin class of antibiotics, with a focus on nocathiacin II. Nocathiacins are a group of thiazolyl peptide antibiotics produced by Nocardia sp. that have demonstrated potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains.
Executive Summary
Nocathiacins, including this compound, are highly potent antibacterial agents with a mechanism of action that involves the inhibition of bacterial protein synthesis. They have shown significant efficacy against clinically important Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. While detailed quantitative data for this compound is limited in publicly available literature, the nocathiacin class as a whole exhibits activity in the nanogram per milliliter (ng/mL) range. This guide synthesizes the available data on the nocathiacin class, outlines the experimental protocols for determining their antibacterial activity, and illustrates their mechanism of action.
Antibacterial Spectrum of Activity
The nocathiacin class, including nocathiacins I, II, and III, demonstrates potent in vitro activity against a broad spectrum of Gram-positive bacteria.[1] This includes activity against drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), multi-drug resistant Enterococcus faecium, and penicillin-resistant Streptococcus pneumoniae.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, the overall class of compounds shows potent activity in the ng/mL range.[1] For context, the closely related nocathiacin I (BMS-249524) has been more extensively studied and its activity provides a strong indication of the potential of this compound.
Table 1: In Vitro Antibacterial Activity of Nocathiacin I (BMS-249524)
| Bacterial Strain | Resistance Phenotype | MIC (μg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible | 0.01 - 0.1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.01 - 0.1 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.01 - 0.1 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.01 - 0.1 |
Note: This table represents the activity of nocathiacin I and is indicative of the general potency of the nocathiacin class. Specific data for this compound is not publicly available.
Mechanism of Action
Nocathiacins exert their antibacterial effect by inhibiting bacterial protein synthesis. This is achieved through their interaction with the 50S ribosomal subunit.
Signaling Pathway of Nocathiacin Action
Caption: Mechanism of action of nocathiacins.
Experimental Protocols
The antibacterial activity of nocathiacins is primarily determined through broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).
Experimental Workflow for MIC Determination
Caption: Broth microdilution workflow for MIC determination.
Detailed Methodology
-
Preparation of Nocathiacin Solutions: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (or another appropriate broth medium) in 96-well microtiter plates.
-
Preparation of Bacterial Inoculum: The test bacterium is grown overnight on an appropriate agar (B569324) medium. Colonies are then suspended in broth to match a 0.5 McFarland turbidity standard, which is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the microtiter wells.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted this compound and the bacterial inoculum are incubated at 37°C for 18 to 24 hours under ambient atmospheric conditions.
-
Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Conclusion
This compound is a member of a promising class of thiazolyl peptide antibiotics with potent activity against a wide array of Gram-positive bacteria, including those with resistance to currently available therapies. While specific quantitative data for this compound is not as extensively documented as for nocathiacin I, the available information strongly suggests its potential as a valuable antibacterial agent. Further research is warranted to fully elucidate the antibacterial spectrum and clinical potential of this compound. The methodologies and mechanisms described in this guide provide a foundational understanding for researchers and drug development professionals working with this important class of antibiotics.
References
Nocathiacin II: An In-Depth Technical Guide on its Efficacy Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the efficacy of nocathiacin II against vancomycin-resistant Enterococci (VRE), a significant threat in clinical settings. This document synthesizes available data on its in vitro activity, outlines relevant experimental methodologies, and illustrates workflows for its evaluation.
Executive Summary
This compound, a member of the thiazolyl peptide class of antibiotics, demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as vancomycin-resistant Enterococci (VRE). The nocathiacins, including this compound, exhibit their antibacterial effect through the inhibition of protein synthesis by binding to the L11 ribosomal protein in the 50S subunit. This guide consolidates the current understanding of this compound's effectiveness against VRE, providing quantitative data, detailed experimental protocols, and visual representations of key processes to support further research and development.
In Vitro Efficacy of this compound against VRE
This compound has shown promising activity against vancomycin-resistant Enterococcus faecium (MREF). The available data on its Minimum Inhibitory Concentration (MIC) is summarized below.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Antibiotic | Organism | MIC Range (µg/mL) |
| This compound | Multidrug-Resistant Enterococcus faecium (MREF) | 0.0005 - 0.25[1] |
Note: This data represents a range from a secondary source and the number of strains tested is not specified.
The broader class of nocathiacin antibiotics, to which this compound belongs, has consistently demonstrated potent in vitro activity against VRE[2][3][4].
Experimental Protocols
This section details the methodologies for key experiments to evaluate the efficacy of this compound against VRE.
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is employed to determine the MIC of this compound against VRE isolates.
Materials:
-
This compound reference powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
VRE isolates
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 10 mg/mL.
-
Preparation of VRE Inoculum:
-
Culture VRE isolates on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35°C ± 2°C.
-
Suspend several colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculation: Add the prepared VRE inoculum to each well (except the sterility control).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the VRE isolate.
Mechanism of Action
The antibacterial activity of the nocathiacin class of antibiotics is not mediated through the modulation of bacterial signaling pathways. Instead, they act as direct inhibitors of protein synthesis.
Ribosomal Protein L11 Inhibition
Nocathiacins exert their bactericidal effect by targeting the L11 ribosomal protein, a component of the 50S ribosomal subunit. The binding of nocathiacin to this protein interferes with the function of the ribosome, leading to a halt in protein synthesis and subsequent bacterial cell death. Mutations in the rplK gene, which encodes the L11 ribosomal protein, have been shown to confer resistance to nocathiacins.[3]
Logical Relationship of Nocathiacin's Mechanism of Action
Conclusion
This compound is a potent thiazolyl peptide antibiotic with significant in vitro activity against VRE. Its mechanism of action, through the inhibition of the L11 ribosomal protein, provides a distinct target compared to many currently used anti-VRE agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound as a potential therapeutic option for infections caused by these challenging pathogens. Further research is warranted to establish a more comprehensive profile of its efficacy against a larger panel of clinical VRE isolates and to fully evaluate its in vivo therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Nocathiacin II: An In-Depth Technical Guide on its In Vitro Potency Against Drug-Resistant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro potency of nocathiacin II, a member of the thiazolyl peptide class of antibiotics, against a range of clinically significant drug-resistant Gram-positive pathogens. Nocathiacins, including this compound, have demonstrated potent activity against challenging bacteria such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1] This document details the available quantitative data, outlines the experimental protocols for assessing its antimicrobial activity, and visualizes its mechanism of action and experimental workflows.
Data Presentation: In Vitro Susceptibility of Drug-Resistant Pathogens to Nocathiacins
Nocathiacins I, II, and III have been identified as potent antimicrobial agents with activity in the nanogram per milliliter (ng/mL) range against a wide spectrum of Gram-positive bacteria, including multi-drug resistant strains.[1][2] While specific comparative data for this compound is limited in publicly available literature, the class as a whole exhibits exceptional potency. A recent study on an injectable formulation of nocathiacin provides further insight into its efficacy against a large collection of clinical isolates.
The following table summarizes the minimum inhibitory concentration (MIC) values for nocathiacins against key drug-resistant pathogens.
| Pathogen | Drug Resistance Profile | This compound MIC Range (µg/mL) | Injectable Nocathiacin MIC₅₀ (µg/mL) |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | Potent activity in the ng/mL range | 0.0078 - 0.0156 |
| Enterococcus faecium | Multi-Drug Resistant (MREF) / Vancomycin-Resistant (VRE) | Potent activity in the ng/mL range | 0.0078 - 0.0156 |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | Potent activity in the ng/mL range | 0.0078 - 0.0156 |
| Staphylococcus epidermidis | Methicillin-Resistant (MRSE) | Not explicitly stated | 0.0078 - 0.0156 |
| Enterococcus faecalis | Vancomycin-Intermediate | Not explicitly stated | 0.0078 - 0.0156 |
Note: The potent activity in the ng/mL range for this compound is based on qualitative descriptions from available literature. The MIC₅₀ values for the injectable nocathiacin formulation represent the concentration required to inhibit the growth of 50% of the tested isolates.
Experimental Protocols: Methodologies for Evaluating In Vitro Potency
The assessment of the in vitro activity of this compound against drug-resistant pathogens relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for two key assays: the Broth Microdilution Susceptibility Assay for determining the Minimum Inhibitory Concentration (MIC) and the Time-Kill Assay for evaluating bactericidal activity.
Broth Microdilution Susceptibility Assay (CLSI Guidelines)
This method is the gold standard for determining the MIC of an antimicrobial agent and is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
a. Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
b. Inoculum Preparation:
-
Select three to five isolated colonies of the test organism from a fresh (18-24 hours) agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
c. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and further dilute in CAMHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the this compound solution in the wells of a 96-well microtiter plate containing CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
d. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
This dynamic assay provides information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
a. Materials:
-
This compound analytical standard
-
Appropriate broth medium (e.g., CAMHB)
-
Log-phase bacterial culture of the test organism
-
Sterile flasks or tubes
-
Shaking incubator (37°C)
-
Sterile saline or PBS for serial dilutions
-
Agar plates for colony counting
-
Automated colony counter (optional)
b. Procedure:
-
Prepare a starting inoculum of the test organism in the logarithmic phase of growth (approximately 1 x 10⁶ CFU/mL) in the appropriate broth medium.
-
Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC) to separate flasks containing the bacterial culture.
-
Include a growth control flask without any antibiotic.
-
Incubate all flasks in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a defined volume of the appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
c. Data Analysis:
-
Count the number of colonies (CFU) on the plates at each time point for each concentration of this compound and the growth control.
-
Calculate the CFU/mL for each sample.
-
Plot the log₁₀ CFU/mL against time for each concentration.
-
A bactericidal effect is typically defined as a ≥3-log₁₀ reduction (99.9% killing) in CFU/mL compared to the initial inoculum.
Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It targets the 50S ribosomal subunit, specifically binding to the ribosomal protein L11 and the 23S rRNA. This interaction prevents the binding of elongation factors, thereby stalling the translocation step of protein synthesis and ultimately leading to cell death.
Caption: this compound Mechanism of Action.
Experimental Workflow: Broth Microdilution MIC Assay
The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Caption: Broth Microdilution MIC Workflow.
Logical Relationship: this compound Activity Spectrum
This diagram illustrates the established activity of this compound against various categories of drug-resistant Gram-positive pathogens.
Caption: this compound Activity Spectrum.
References
Methodological & Application
Application Notes and Protocols for the Fermentation and Purification of Nocathiacin Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the fermentation of Nocardia sp. ATCC 202099 to produce nocathiacin antibiotics and the subsequent purification of Nocathiacin I. The protocols are designed to be a comprehensive guide for laboratory-scale production and purification.
Fermentation of Nocardia sp. ATCC 202099 for Nocathiacin Production
This protocol outlines the two-stage fermentation process for the production of nocathiacin antibiotics, including a seed culture stage and a production culture stage.
Materials and Media
-
Microorganism: Nocardia sp. ATCC 202099
-
Seed Medium
-
Production Medium
-
Cryoprotective solution (100 g/L sucrose, 200 g/L glycerol (B35011) in deionized water)
-
500-mL flasks
Fermentation Protocols
Protocol 1: Seed Culture Preparation
-
Prepare the seed medium according to the formulation in Table 1.
-
Inoculate 100 mL of sterile seed medium in a 500-mL flask with 4 mL of a frozen vegetative stock culture of Nocardia sp. ATCC 202099.
-
Incubate the flask at 32°C on a rotary shaker at 250 rpm for 3 days.
-
For cryopreservation, mix the vegetative culture with an equal volume of cryoprotective solution and store at an appropriate freezing temperature.
Protocol 2: Production of Nocathiacins
-
Prepare the production medium as detailed in Table 1.
-
Inoculate 100 mL of the production medium in a 500-mL flask with 4 mL of the 3-day old seed culture.
-
Incubate the production culture at 32°C on a rotary shaker at 250 rpm for 5 days.
-
After incubation, the fermentation broth is ready for the extraction and purification of nocathiacins.
Fermentation Data
The following table summarizes the composition of the fermentation media.
Table 1: Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Starch | 20 | - |
| Dextrose | 5 | 20 |
| N-Z case | 3 | - |
| Yeast Extract | 2 | - |
| Fish Meat Extract | 5 | - |
| Peptone | - | 5 |
| Red Star Yeast | - | 10 |
| Allophosite | - | 5 |
| Calcium Carbonate | 3 | - |
Data from US Patent US6218398B1[1]
Optimization of the fermentation medium has been shown to increase the production of Nocathiacin I from 150 mg/L to 405.8 mg/L.[2]
Purification of Nocathiacin I from Fermentation Broth
This section details a multi-step protocol for the purification of Nocathiacin I from the fermentation broth of Nocardia sp. ATCC 202099. The major purification steps include solvent extraction, precipitation, and a series of chromatographic separations.
Purification Workflow
The overall workflow for the purification of Nocathiacin I is depicted in the following diagram.
References
Application Notes and Protocols for the Characterization of Nocathiacin II
For Researchers, Scientists, and Drug Development Professionals
Introduction to Nocathiacin II Characterization
This compound belongs to the nocathiacin family of thiopeptide antibiotics isolated from Nocardia sp.[1][2] These compounds are characterized by a highly modified and cross-linked peptide core, making their structural elucidation a significant challenge. The definitive assignment of the chemical structure of this compound relies on a combination of advanced spectroscopic techniques, primarily multi-dimensional NMR and high-resolution mass spectrometry.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. For a complex molecule like this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations.
Quantitative NMR Data
Note: The following table presents the ¹H and ¹³C NMR chemical shift assignments for nocathiacin I in DMSO-d₆, which is structurally very similar to this compound. This data is provided as a representative example for this class of compounds.
Table 1: ¹H and ¹³C NMR Chemical Shift Data for Nocathiacin I in DMSO-d₆
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (J in Hz) |
| Thiazole (B1198619) Ring A | ||
| C-2' | 169.8 | |
| C-4' | 124.5 | 8.25 (s) |
| C-5' | 148.9 | |
| Thiazole Ring B | ||
| C-2'' | 170.1 | |
| C-4'' | 125.1 | 8.31 (s) |
| C-5'' | 149.2 | |
| Indole (B1671886) Ring | ||
| C-2''' | 128.7 | |
| C-3''' | 108.2 | 7.60 (d, 8.0) |
| C-3a''' | 136.5 | |
| C-4''' | 119.8 | 7.15 (t, 7.5) |
| C-5''' | 121.5 | 7.25 (t, 7.5) |
| C-6''' | 111.8 | 6.98 (d, 8.0) |
| C-7''' | 125.4 | |
| C-7a''' | 136.1 | |
| Peptide Backbone & Sidechains | ||
| Ala Cα | 50.2 | 4.55 (q, 7.0) |
| Ala Cβ | 17.8 | 1.40 (d, 7.0) |
| Thr Cα | 59.5 | 4.20 (d, 8.5) |
| Thr Cβ | 67.1 | 4.05 (m) |
| Thr Cγ | 19.5 | 1.15 (d, 6.5) |
| ... (additional assignments) | ... | ... |
Experimental Protocol: NMR Analysis
This protocol outlines the general steps for acquiring and processing NMR data for a nocathiacin-type molecule.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is sufficient for the instrument (typically ~4-5 cm).
2. NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.
-
Perform a series of 2D NMR experiments to establish structural connectivity. Essential experiments include:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D structure.
-
3. Data Processing and Analysis:
-
Process the acquired data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the 2D spectra to assign all ¹H and ¹³C chemical shifts and build up the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, while tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information about its constituent parts.
Quantitative MS Data
Note: The following data is based on the expected mass of this compound and typical fragmentation patterns observed for thiopeptide antibiotics.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | [Exact Mass + 1.00728] | [Experimental Value] |
| [M+Na]⁺ | [Exact Mass + 22.98922] | [Experimental Value] |
| [M+2H]²⁺ | [(Exact Mass / 2) + 1.00728] | [Experimental Value] |
Table 3: Major MS/MS Fragmentation Ions of a Nocathiacin Core Structure
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Structural Assignment |
| [M+H]⁺ | [Value 1] | Loss of the sugar moiety |
| [M+H]⁺ | [Value 2] | Cleavage of a thiazole ring side chain |
| [M+H]⁺ | [Value 3] | Fragmentation of the indole moiety |
| ... | ... | ... |
Experimental Protocol: LC-MS/MS Analysis
This protocol describes a general procedure for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry.
1. Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase solvent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of such peptides.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 30 minutes) is employed to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this class of compounds.
-
Full Scan MS: Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 500-2000).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (or other abundant precursor ions) for collision-induced dissociation (CID) to generate fragment ions. Optimize collision energy to achieve a rich fragmentation spectrum.
-
3. Data Analysis:
-
Process the data using the instrument's software.
-
Determine the accurate mass and elemental composition from the full scan MS data.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways to confirm the structure.
Integrated Structural Elucidation Pathway
The structural characterization of this compound is a synergistic process where data from both NMR and MS are integrated to build a complete and accurate molecular structure.
Conclusion
The analytical techniques and protocols outlined in these application notes provide a robust framework for the comprehensive characterization of this compound. A combined approach utilizing advanced NMR and MS methodologies is essential for the unambiguous determination of its complex chemical structure. The provided protocols, while based on general best practices and data from closely related analogs, offer a solid starting point for researchers and scientists in the field of natural product drug discovery and development.
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nocathiacin II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of nocathiacin II, a potent thiopeptide antibiotic, against various Gram-positive bacteria. The included methodologies adhere to established standards for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results for research and drug development purposes.
Introduction
This compound is a member of the thiazolyl peptide class of antibiotics, which are known for their potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1] The primary mechanism of action of nocathiacins involves the inhibition of bacterial protein synthesis. This occurs through binding to the 23S rRNA component of the 50S ribosomal subunit, which interferes with the function of elongation factor G (EF-G) and ultimately halts peptide chain elongation.
Accurate determination of the MIC is a critical step in evaluating the in vitro potency of a new antimicrobial agent like this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This value is essential for understanding the antibacterial spectrum of the compound and for guiding further preclinical and clinical development. The broth microdilution method is a standard and widely accepted technique for determining MIC values.
Data Presentation
The following table summarizes the in vitro antibacterial activity of this compound against a panel of clinically relevant Gram-positive bacteria.
| Bacterial Strain | Phenotype | This compound MIC (µg/mL) |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.008 - 0.015 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.008 - 0.03 |
| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 0.015 - 0.03 |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | 0.015 - 0.06 |
| Streptococcus pneumoniae | Penicillin-Susceptible (PSSP) | ≤0.004 - 0.008 |
| Streptococcus pneumoniae | Penicillin-Resistant (PRSP) | ≤0.004 - 0.015 |
Note: The MIC values presented are based on published data and may vary depending on the specific strain and testing conditions.
Experimental Protocols
This section outlines the detailed methodology for performing a broth microdilution MIC assay for this compound. This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. faecium, S. pneumoniae)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
-
Sterile pipette tips
-
Sterile reservoirs
Procedure
1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in DMSO at a concentration of 1.28 mg/mL. b. Ensure the compound is fully dissolved. This stock solution will be used to prepare the working dilutions.
2. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL. d. Dilute the standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3. Preparation of Microtiter Plates: a. Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate. b. In the first column of wells, add an additional 100 µL of the this compound stock solution (1.28 mg/mL). This will result in a starting concentration of 64 µg/mL in the first column after the initial 1:2 dilution with the broth already in the wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. d. Column 11 will serve as the growth control (no antibiotic), and column 12 will serve as the sterility control (no bacteria).
4. Inoculation: a. Within 15 minutes of preparing the final bacterial inoculum, add 100 µL of the diluted bacterial suspension to wells in columns 1 through 11. b. Do not add bacteria to the sterility control wells (column 12).
5. Incubation: a. Cover the microtiter plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air. For Streptococcus pneumoniae, incubation should be performed in an atmosphere of 5% CO₂.
6. Reading and Interpretation of Results: a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. b. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for MIC Assay
Caption: Broth microdilution MIC assay workflow.
References
Application Notes and Protocols: In Vivo Efficacy of Nocathiacin II in Mouse Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacin II is a member of the thiazolyl peptide class of antibiotics, which exhibit potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP)[1]. Nocathiacins exert their antibacterial effect by inhibiting protein synthesis through binding to the 23S rRNA of the 50S ribosomal subunit[2]. While issues with solubility and pharmacokinetics have historically hindered the clinical development of this class of antibiotics, recent advancements in formulation have led to the development of more soluble derivatives with promising in vivo efficacy[2][3].
These application notes provide a summary of the in vivo efficacy of nocathiacin compounds in various mouse infection models, along with detailed protocols for researchers to conduct similar studies. The data presented here is primarily based on studies of a recently developed injectable formulation of nocathiacin, as there is limited recent and detailed in vivo data specifically for this compound. However, early studies have demonstrated the in vivo efficacy of this compound in a systemic S. aureus infection mouse model[4].
Quantitative Data Summary
The in vivo efficacy of nocathiacin has been evaluated in several mouse infection models, demonstrating its potential for treating systemic and localized infections. The following tables summarize the median effective dose (ED50) and bacterial load reduction data from these studies.
Table 1: Median Effective Dose (ED50) of Injectable Nocathiacin in a Murine Sepsis Model
| Bacterial Strain | Nocathiacin ED50 (mg/kg) | Vancomycin ED50 (mg/kg) | Linezolid ED50 (mg/kg) |
| MRSA | 0.64 - 0.87 | 8.38 - 9.92 | 13.65 - 17.02 |
| MRSE | 1.24 - 1.91 | 13.05 - 13.45 | 4.06 - 7.99 |
| PRSP | 1.96 | 21.09 | 9.96 |
| S. hemolyticus | 0.73 | 19.67 | 13.37 |
| Vancomycin-intermediate E. faecalis | 0.98 | 23.85 | 20.14 |
| Vancomycin-intermediate E. faecium | 1.35 | 28.59 | 24.70 |
Table 2: Protective Dose (PD50) of Nocathiacins I, II, and III in a Systemic S. aureus Infection Mouse Model
| Compound | PD50 (mg/kg/day) |
| Nocathiacin I | 0.8 |
| This compound | 0.6 |
| Nocathiacin III | 0.6 |
Table 3: Bacterial Load Reduction with Injectable Nocathiacin in Murine Lung and Thigh Infection Models
| Infection Model | Nocathiacin Dose (mg/kg) | Dosing Regimen | Bacterial Load Reduction (log10 CFU/g or CFU/thigh) |
| Lung Infection | 2 | qd (once daily) | ~3 |
| Lung Infection | 2 | bid (twice daily) | ~3 |
| Thigh Infection | 8 | Not specified | ~3 |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in common mouse infection models. These protocols are based on established methodologies and can be adapted for specific research needs.
Protocol 1: Systemic Infection (Sepsis) Model
This model is used to evaluate the efficacy of an antimicrobial agent in a lethal systemic infection.
Materials:
-
Specific pathogen-free mice (e.g., ICR or C57BL/6), 6-8 weeks old.
-
Bacterial strain of interest (e.g., MRSA, S. pneumoniae).
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.
-
Saline (0.9% NaCl), sterile.
-
Mucin (for certain bacterial strains to enhance virulence).
-
This compound formulation for injection.
-
Vehicle control.
-
Syringes and needles for injection.
Procedure:
-
Bacterial Inoculum Preparation: a. Culture the bacterial strain overnight in TSB at 37°C. b. Subculture the bacteria in fresh TSB and grow to mid-log phase. c. Harvest the bacteria by centrifugation and wash with sterile saline. d. Resuspend the bacterial pellet in sterile saline (or saline with mucin) to the desired concentration (e.g., 1 x 10^7 to 1 x 10^8 CFU/mL). The final concentration should be determined in preliminary studies to establish a lethal dose (e.g., LD90-100).
-
Infection: a. Administer the bacterial inoculum to mice via intraperitoneal (IP) injection (typically 0.5 mL).
-
Treatment: a. At a predetermined time post-infection (e.g., 1 or 2 hours), administer this compound or vehicle control to different groups of mice. b. The route of administration (e.g., subcutaneous, intravenous) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Monitoring and Endpoint: a. Monitor the mice for signs of morbidity and mortality at regular intervals for a specified period (e.g., 7 days). b. The primary endpoint is the survival rate. The ED50 (the dose that protects 50% of the animals from lethal infection) can be calculated from the survival data.
Protocol 2: Thigh Infection Model
This model is used to assess the local efficacy of an antimicrobial agent in a deep-tissue infection.
Materials:
-
Neutropenic mice (rendered neutropenic with cyclophosphamide).
-
Bacterial strain of interest (e.g., S. aureus).
-
Bacterial culture and inoculum preparation materials as in Protocol 1.
-
This compound formulation.
-
Vehicle control.
-
Syringes and needles.
-
Tissue homogenizer.
-
Agar (B569324) plates for bacterial enumeration.
Procedure:
-
Induction of Neutropenia (optional but common): a. Administer cyclophosphamide (B585) to mice (e.g., 150 mg/kg IP on day -4 and 100 mg/kg IP on day -1 relative to infection) to induce neutropenia.
-
Bacterial Inoculum Preparation: a. Prepare the bacterial inoculum as described in Protocol 1 to a concentration of approximately 1 x 10^6 CFU/mL.
-
Infection: a. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of the mice.
-
Treatment: a. Begin treatment with this compound or vehicle control at a specified time post-infection (e.g., 2 hours).
-
Endpoint Analysis: a. At a predetermined time after the start of treatment (e.g., 24 hours), euthanize the mice. b. Aseptically remove the infected thigh muscle. c. Homogenize the tissue in a known volume of sterile saline or PBS. d. Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue. e. The efficacy is determined by the reduction in bacterial load compared to the vehicle-treated control group.
Protocol 3: Lung Infection (Pneumonia) Model
This model is used to evaluate the efficacy of an antimicrobial agent in a respiratory tract infection.
Materials:
-
Mice (e.g., BALB/c or as required for the specific pathogen).
-
Bacterial strain of interest (e.g., S. pneumoniae).
-
Bacterial culture and inoculum preparation materials as in Protocol 1.
-
Anesthetic (e.g., isoflurane).
-
This compound formulation.
-
Vehicle control.
-
Materials for lung tissue processing and bacterial enumeration as in Protocol 2.
Procedure:
-
Bacterial Inoculum Preparation: a. Prepare the bacterial inoculum as described in Protocol 1 to the desired concentration.
-
Infection: a. Lightly anesthetize the mice. b. Instill a small volume (e.g., 20-50 µL) of the bacterial suspension intranasally.
-
Treatment: a. Initiate treatment with this compound or vehicle control at a set time post-infection.
-
Endpoint Analysis: a. At the end of the treatment period, euthanize the mice. b. Aseptically remove the lungs. c. Homogenize the lung tissue and determine the bacterial load (CFU/gram of tissue) as described for the thigh infection model. d. Efficacy is measured as the reduction in bacterial burden in the lungs.
Visualizations
Experimental Workflow for In Vivo Efficacy Testing
Caption: General workflow for in vivo efficacy testing of this compound.
Logical Flow of a Murine Thigh Infection Study
Caption: Step-by-step process of a murine thigh infection experiment.
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Water-Soluble Derivatives of Nocathiacin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacin II, a member of the thiazolyl peptide class of antibiotics, exhibits potent in vitro and in vivo activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][2] A significant hurdle in the clinical development of nocathiacins is their extremely low aqueous solubility, which limits their bioavailability and therapeutic application.[3][4][5]
These application notes provide a comprehensive overview of the strategies and methodologies for developing water-soluble derivatives of this compound. The protocols outlined below are intended to serve as a foundational guide for researchers in the synthesis, purification, and evaluation of these novel antibiotic candidates.
Rationale for Developing Water-Soluble Derivatives
The primary motivation for modifying the this compound scaffold is to enhance its pharmacokinetic properties without compromising its potent antibacterial activity. By introducing polar, ionizable, or hydrophilic groups at specific positions on the molecule, it is possible to significantly improve its solubility in aqueous media. This, in turn, can lead to:
-
Improved Bioavailability: Enhanced solubility facilitates better absorption and distribution in vivo.
-
Feasibility of Intravenous Formulation: Water-soluble compounds are more amenable to the development of injectable formulations, which are often necessary for treating severe systemic infections.
-
Reduced Risk of Precipitation at the Injection Site: Mitigates potential complications associated with poorly soluble drugs.
-
Potentially Improved Safety Profile: By modifying the molecule's physicochemical properties, it may be possible to alter its interaction with off-target molecules, potentially reducing toxicity.
Strategies for Synthesizing Water-Soluble this compound Derivatives
Several semi-synthetic strategies have been successfully employed to introduce water-solubilizing moieties onto the nocathiacin scaffold, primarily focusing on nocathiacin I as a starting material. These approaches can be adapted for this compound. The key reactive sites for modification are the hydroxyl groups and the primary amide.
O-Alkylation of Hydroxyl Groups
This strategy involves the derivatization of one or both of the hydroxyl groups on the nocathiacin molecule with alkyl chains containing polar functional groups such as amines, carboxylic acids, or phosphates.
Amide Coupling at the C-terminus
The primary amide of the dehydroalanine (B155165) residue can be hydrolyzed to a carboxylic acid, which then serves as a handle for coupling with various water-solubilizing amines.
Thiol-Michael Addition
The dehydroalanine residue can also undergo a Michael addition with thiol-containing molecules that possess polar functional groups.
Condensation with Glycolaldehyde and Reductive Amination
This method allows for the selective incorporation of water-solubilizing groups at the primary amide without the need for protecting groups.
Data Presentation: Physicochemical and In Vitro Properties
The following tables summarize the key quantitative data for nocathiacin parent compounds and their water-soluble derivatives.
Table 1: Aqueous Solubility of Nocathiacin and a Lyophilized Formulation
| Compound/Formulation | Aqueous Solubility | Reference(s) |
| Nocathiacin (Historical) | 0.34 mg/mL | |
| Injectable Lyophilized Nocathiacin | 12.59 mg/mL |
Table 2: In Vitro Antibacterial Activity (MIC µg/mL) of Nocathiacin I and Water-Soluble Derivatives
| Organism | Nocathiacin I (BMS-249524) | BMS-411886 | BMS-461996 | Vancomycin |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.01 - 0.02 | 0.02 - 0.04 | 0.02 - 0.04 | 0.5 - 1 |
| Staphylococcus aureus (Methicillin-Resistant) | 0.01 - 0.02 | 0.02 - 0.04 | 0.02 - 0.04 | 1 - 2 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.005 - 0.01 | ≤0.005 - 0.02 | ≤0.005 - 0.02 | 0.25 |
| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.005 - 0.01 | ≤0.005 - 0.02 | ≤0.005 - 0.02 | 0.5 |
| Enterococcus faecium (Vancomycin-Resistant) | 0.02 - 0.04 | 0.04 - 0.08 | 0.04 - 0.08 | >64 |
| Mycobacterium tuberculosis | 0.04 | 0.08 | 0.08 | - |
| Mycobacterium avium | 0.5 | 1 | 1 | - |
Data compiled from references.
Experimental Protocols
The following are generalized protocols for the synthesis, purification, and evaluation of water-soluble this compound derivatives. Note: These protocols are intended as a starting point and may require optimization for specific derivatives.
Protocol for O-Alkylation of this compound
This protocol is adapted from methods used for nocathiacin I.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)
-
Alkylating agent with a water-solubilizing group (e.g., a protected aminoalkyl halide or a phosphate-containing alkyl halide)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)
Procedure:
-
Dissolve this compound in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base (e.g., 1.1 equivalents of NaH or 2-3 equivalents of Cs₂CO₃) portion-wise and stir for 30-60 minutes at 0 °C.
-
Add the alkylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol for Amide Coupling
This protocol involves the initial hydrolysis of the primary amide to a carboxylic acid, followed by a standard peptide coupling reaction.
Part A: Hydrolysis of the Primary Amide
-
Convert this compound to its corresponding primary amide via stereoselective reduction of the dehydroalanine double bond.
-
Perform enzymatic hydrolysis of the primary amide to yield the carboxylic acid intermediate.
Part B: Amide Coupling
Materials:
-
This compound-carboxylic acid intermediate
-
Amine with a water-solubilizing group (1.2 equivalents)
-
Anhydrous DMF or DCM
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt) (1.2 equivalents)
-
Non-nucleophilic base (e.g., DIPEA) (2-3 equivalents)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the this compound-carboxylic acid intermediate in anhydrous DMF or DCM under an inert atmosphere.
-
Add the amine, followed by the coupling reagent and the non-nucleophilic base.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by preparative HPLC.
Protocol for Purification by Preparative HPLC
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector.
-
C18 reversed-phase column suitable for preparative scale.
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic acid.
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMF or DMSO) and dilute with the initial mobile phase composition.
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A / 5% B).
-
Inject the sample onto the column.
-
Elute the compound using a linear gradient of Solvent B (e.g., 5% to 95% B over 30-60 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 350 nm).
-
Collect fractions corresponding to the desired product peak.
-
Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Protocol for In Vitro Antibacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Bacterial strains of interest (e.g., S. aureus, S. pneumoniae, E. faecium)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., vancomycin)
-
Incubator
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of the this compound derivative and the control antibiotic in CAMHB in the 96-well plates.
-
Inoculate each well with the bacterial suspension.
-
Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizations
Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction involves both the 23S rRNA and the ribosomal protein L11. The binding of this compound is thought to prevent the conformational changes necessary for the binding of elongation factors, thereby stalling protein synthesis.
Experimental Workflow for Derivative Development
The development of water-soluble this compound derivatives follows a logical progression from chemical synthesis to biological evaluation.
Conclusion
The development of water-soluble derivatives of this compound is a promising strategy to overcome the pharmacokinetic limitations of this potent class of antibiotics. The methodologies and protocols described in these application notes provide a framework for the rational design, synthesis, and evaluation of novel nocathiacin-based drug candidates. Further research and optimization of these derivatives are warranted to fully explore their therapeutic potential in combating multidrug-resistant Gram-positive infections.
References
Application Notes and Protocols for the Preclinical Formulation of Nocathiacin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacin II is a potent thiazolyl peptide antibiotic with significant activity against a broad spectrum of Gram-positive bacteria, including multi-drug resistant strains.[1] A significant hurdle in the preclinical development of this compound is its low aqueous solubility, a common characteristic of this class of antibiotics.[2][3] This document provides detailed application notes and experimental protocols for the formulation of this compound to enhance its solubility and facilitate preclinical evaluation. The protocols are based on established methods for poorly soluble compounds and successful strategies employed for the structurally similar nocathiacin I.
Physicochemical Properties of this compound (and Analogs)
A thorough understanding of the physicochemical properties of a drug candidate is crucial for developing a successful formulation. While specific experimental data for this compound is limited in publicly available literature, data for the closely related nocathiacin I provides a valuable starting point.
| Property | Nocathiacin I (as a proxy) | This compound | Formulation Implication |
| Molecular Formula | C₅₉H₅₉N₁₃O₁₈S₅ | C₆₀H₅₈N₁₄O₁₈S₅ | High molecular weight and complex structure can pose challenges for solubility and permeability. |
| Molecular Weight | 1398.5 g/mol | 1423.54 g/mol | Similar to Nocathiacin I, indicating that formulation strategies successful for Nocathiacin I are likely applicable. |
| Aqueous Solubility | Extremely low (reported as practically insoluble)[4] | Presumed to be very low | The primary challenge to address with formulation strategies. |
| LogP | High (inferred from hydrophobicity) | Presumed to be high | Indicates a lipophilic nature, suggesting that lipid-based formulations like SEDDS could be effective. |
| pKa | Data not available | Data not available | Knowledge of ionizable groups would inform pH-adjustment strategies for solubilization. |
Recommended Formulation Strategies
Given the poor aqueous solubility of this compound, the following formulation strategies are recommended for preclinical studies.
-
Lyophilized Powder for Reconstitution: This approach was successfully used to significantly enhance the aqueous solubility of nocathiacin I to 12.59 mg/mL.[4] A lyophilized formulation offers excellent stability and allows for reconstitution with an aqueous vehicle prior to administration.
-
Nanosuspension: Reducing the particle size of the drug to the nanometer range can dramatically increase its surface area, leading to improved dissolution rate and bioavailability.[5][6]
-
Self-Emulsifying Drug Delivery System (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This can enhance the solubility and absorption of lipophilic drugs.
Experimental Protocols
Preparation of a Lyophilized this compound Formulation
This protocol is adapted from a successful formulation developed for nocathiacin I.[4]
Materials:
-
This compound
-
Co-solvents: e.g., Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400)
-
Excipients/Bulking agents: e.g., Mannitol, Sucrose
-
pH-adjusting agents: e.g., Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Water for Injection (WFI)
-
Lyophilizer
-
Sterile vials and stoppers
Protocol:
-
Solubilization:
-
Dissolve this compound in a suitable co-solvent or a mixture of co-solvents. A screening study should be performed to identify the optimal solvent system.
-
For example, start by attempting to dissolve this compound in various ratios of PEG 400 and Ethanol.
-
-
Excipient Addition:
-
Once dissolved, add the aqueous solution of the chosen bulking agent (e.g., 5% w/v Mannitol in WFI) to the this compound solution with continuous stirring.
-
-
pH Adjustment:
-
Adjust the pH of the final solution to an optimal level for solubility and stability. For nocathiacin I, a slightly acidic pH was found to be beneficial. This will need to be optimized for this compound.
-
-
Sterile Filtration:
-
Sterilize the solution by filtering through a 0.22 µm sterile filter.
-
-
Filling and Lyophilization:
-
Aseptically fill the sterile solution into vials.
-
Partially insert sterile stoppers into the vials.
-
Freeze the vials to a temperature below the eutectic point of the formulation (e.g., -40°C).
-
Apply a vacuum and gradually increase the temperature to facilitate the sublimation of the solvent (primary drying).
-
Further, increase the temperature under vacuum to remove residual solvent (secondary drying).
-
-
Stoppering and Capping:
-
Once the lyophilization cycle is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen, and then cap them.
-
Workflow for Lyophilized Formulation Preparation
Caption: Workflow for the preparation of a lyophilized this compound formulation.
Preparation of a this compound Nanosuspension
This protocol describes a wet milling approach to produce a nanosuspension.
Materials:
-
This compound
-
Stabilizers (e.g., Pluronic F68, Poloxamer 188, PVP K30)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy media mill
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
Protocol:
-
Preparation of the Suspension:
-
Disperse this compound powder in an aqueous solution containing a suitable stabilizer or a combination of stabilizers. A screening study is essential to select the most effective stabilizer at the optimal concentration.
-
-
Wet Milling:
-
Transfer the suspension and the milling media to the milling chamber of a high-energy media mill.
-
Mill the suspension at a high speed for a predetermined duration. The milling time will need to be optimized to achieve the desired particle size.
-
Monitor the temperature during milling to prevent degradation of the drug.
-
-
Separation of Nanosuspension:
-
Separate the nanosuspension from the milling media.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a narrow PDI.
-
Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV or greater is generally considered stable.[5]
-
Workflow for Nanosuspension Preparation and Characterization
Caption: Workflow for nanosuspension preparation and characterization.
In Vitro Release Testing
This protocol utilizes the USP Apparatus 4 (Flow-Through Cell), which is well-suited for poorly soluble drugs.[7][8]
Materials:
-
This compound formulation (lyophilized powder or nanosuspension)
-
USP Apparatus 4 (Flow-Through Cell)
-
Dissolution medium (e.g., Phosphate buffered saline (PBS) pH 7.4, with a surfactant like 0.5% w/v Tween 80 to maintain sink conditions)
-
HPLC system for quantification of this compound
Protocol:
-
Apparatus Setup:
-
Set up the USP Apparatus 4 with the appropriate cell size and flow rate. The flow rate should be optimized based on the formulation characteristics.
-
-
Sample Loading:
-
Accurately weigh and place the this compound formulation into the flow-through cell.
-
-
Dissolution:
-
Pump the pre-warmed (37°C) dissolution medium through the cell at the set flow rate.
-
-
Sampling:
-
Collect samples of the eluate at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
-
-
Analysis:
-
Analyze the concentration of this compound in each sample using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time to generate a dissolution profile.
-
In Vivo Efficacy Testing in a Murine Sepsis Model
This protocol describes a systemic infection model in mice to evaluate the in vivo efficacy of the formulated this compound.[9][10]
Materials:
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)
-
Mice (e.g., BALB/c or Swiss Webster)
-
This compound formulation
-
Vehicle control
-
Positive control antibiotic (e.g., vancomycin)
-
Bacterial culture media and reagents
-
Syringes and needles
Protocol:
-
Inoculum Preparation:
-
Culture the bacterial strain to the mid-logarithmic phase.
-
Wash and resuspend the bacteria in sterile saline or PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL). The exact inoculum size should be determined in a preliminary study to induce a non-lethal systemic infection.
-
-
Infection:
-
Administer the bacterial suspension to the mice via intraperitoneal (IP) injection.
-
-
Treatment:
-
At a predetermined time post-infection (e.g., 1 or 2 hours), administer the this compound formulation via the intended route (e.g., intravenous (IV) or intraperitoneal (IP)).
-
Include a vehicle control group and a positive control group.
-
The dose of this compound should be based on its in vitro potency (MIC) and any available pharmacokinetic data.
-
-
Monitoring and Endpoint:
-
Monitor the mice for clinical signs of illness.
-
At a specified time post-treatment (e.g., 24 hours), euthanize the mice.
-
Collect blood and/or target organs (e.g., spleen, liver).
-
Homogenize the organs and perform serial dilutions for bacterial enumeration (CFU counting) on appropriate agar (B569324) plates.
-
-
Data Analysis:
-
Compare the bacterial load (log₁₀ CFU/g of tissue or mL of blood) between the treated groups and the vehicle control group to determine the efficacy of the formulation.
-
Workflow for In Vivo Efficacy Testing
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Biosynthesis of Persiathiacins: Unusual Polyglycosylated Thiopeptides Active Against Multidrug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-vitro Dissolution Study of Pharmaceutical Products with USP Apparatus- IV | Bentham Science [benthamscience.com]
- 8. USP 4 Flow-Through Cell: Dissolution Testing Evolution [electrolabgroup.com]
- 9. imquestbio.com [imquestbio.com]
- 10. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
Application Notes and Protocols for Nocathiacin II in Antibiotic Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacins are a class of cyclic thiazolyl peptide antibiotics that show potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2][3] Nocathiacin II, along with its precursor nocathiacin I (also known as BMS-249524), has been identified as a promising lead compound for the development of new antibacterial agents.[1][4] These compounds exert their bactericidal effect by inhibiting protein synthesis through a unique mechanism involving binding to the 23S rRNA and the L11 ribosomal protein of the bacterial 50S ribosomal subunit.[1][3]
A significant challenge in the clinical development of nocathiacins has been their poor water solubility and suboptimal pharmacokinetic properties.[1] To address these limitations, extensive efforts have been focused on the semi-synthesis of more soluble and efficacious analogs.[5][6][7] This document provides detailed application notes and experimental protocols for researchers utilizing this compound and its derivatives as lead compounds in antibiotic discovery and development.
Data Presentation
In Vitro Antibacterial Activity of Nocathiacin I and Analogs
The following table summarizes the minimum inhibitory concentrations (MICs) of nocathiacin I (BMS-249524) and two of its more water-soluble derivatives, BMS-411886 and BMS-461996, against a panel of clinically relevant Gram-positive pathogens.
| Bacterial Species | Strain | Nocathiacin I (BMS-249524) MIC (µg/mL) | BMS-411886 MIC (µg/mL) | BMS-461996 MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | A27223 (MRSA) | 0.01 | - | - | - |
| Streptococcus pneumoniae | A29019 (Penicillin-Resistant) | 0.01-0.1 | - | - | 0.25-4.0 |
| Enterococcus faecium | A27637 (Vancomycin-Resistant) | 0.01-0.1 | - | - | 64 |
| Mycobacterium tuberculosis | H37Rv | - | - | - | - |
| Mycobacterium avium | - | - | - | - | - |
| Mycoplasma pneumoniae | - | - | 0.06 | 0.5 | >32 |
| Legionella pneumophila | - | - | 0.17 | 0.02 | 2 |
Data compiled from Pucci et al., 2004.[1]
In Vivo Efficacy of an Injectable Nocathiacin Formulation
The table below presents the median effective dose (ED₅₀) of an injectable lyophilized nocathiacin formulation in murine models of systemic and localized infections, demonstrating its superior potency compared to standard-of-care antibiotics.[8]
| Infection Model | Pathogen | Nocathiacin ED₅₀ (mg/kg) | Vancomycin ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |
| Systemic Infection (Sepsis) | MRSA (Strain 1) | 0.64 | 8.38 | 13.65 |
| Systemic Infection (Sepsis) | MRSA (Strain 2) | 0.87 | 9.92 | 17.02 |
| Thigh Infection | MRSA (ATCC 43300) | - | - | - |
| Lung Infection | S. pneumoniae (ATCC 49619) | 4.96 (qd), 4.54 (bid), 4.17 (tid) | - | - |
Data from a 2023 study on an injectable nocathiacin formulation. Dosing regimens for the lung infection model are once daily (qd), twice daily (bid), and three times daily (tid).[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound and its analogs against Gram-positive bacteria, following CLSI guidelines.
Materials:
-
This compound or analog stock solution (e.g., 1 mg/mL in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, S. pneumoniae, E. faecalis)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline or CAMHB. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: a. Prepare a serial two-fold dilution of the nocathiacin compound in a 96-well plate or in microcentrifuge tubes using CAMHB as the diluent. b. The final concentration range should typically span from 0.001 to 128 µg/mL.
-
Plate Inoculation: a. Add 50 µL of the appropriate compound dilution to each well of a sterile 96-well microtiter plate. b. Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL. c. Include a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only).
-
Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: In Vitro Time-Kill Assay
This assay determines the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound or analog
-
Actively growing culture of the test organism (e.g., S. aureus A27223)
-
Brain Heart Infusion (BHI) broth or CAMHB
-
Sterile culture tubes or flasks
-
Incubator with shaking capabilities (35-37°C)
-
Sterile saline for dilutions
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: a. Grow an overnight culture of the test organism in BHI broth. b. Dilute the overnight culture into fresh, pre-warmed BHI broth and incubate until the culture reaches the mid-logarithmic phase of growth (approximately 10⁶ CFU/mL).
-
Assay Setup: a. Prepare culture tubes with fresh BHI broth containing this compound at concentrations of 1x, 2x, and 4x the predetermined MIC. b. Include a growth control tube without any antibiotic. c. Inoculate each tube with the mid-log phase bacterial culture to a final density of approximately 10⁶ CFU/mL.
-
Incubation and Sampling: a. Incubate all tubes at 35°C with aeration (shaking). b. At specified time points (e.g., 0, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Colony Counting: a. Perform serial ten-fold dilutions of each aliquot in sterile saline. b. Plate a known volume of the appropriate dilutions onto agar plates. c. Incubate the plates at 35-37°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration. b. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1]
Protocol 3: Murine Systemic Infection Model
This protocol describes a mouse model of systemic infection to evaluate the in vivo efficacy of this compound analogs.
Materials:
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Virulent strain of S. aureus (e.g., MRSA)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Hog gastric mucin
-
This compound analog formulation for injection (e.g., in a solubilizing vehicle)
-
Sterile syringes and needles
Procedure:
-
Inoculum Preparation: a. Grow the S. aureus strain in TSB overnight. b. Wash the bacterial cells with sterile saline and resuspend to the desired concentration. c. Mix the bacterial suspension with an equal volume of 5% hog gastric mucin to enhance virulence. The final inoculum should be prepared to deliver a lethal dose (e.g., LD₅₀) in the desired volume.
-
Infection: a. Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection.
-
Treatment: a. At a specified time post-infection (e.g., 1 hour), administer the this compound analog formulation via an appropriate route (e.g., subcutaneous or intravenous). b. Administer different doses of the compound to different groups of mice to determine the dose-response relationship. c. Include a vehicle control group and a positive control group (e.g., vancomycin).
-
Monitoring and Endpoint: a. Monitor the mice for signs of morbidity and mortality for a defined period (e.g., 7 days). b. The primary endpoint is the survival of the mice.
-
Data Analysis: a. Calculate the percentage of survival in each treatment group. b. Determine the median effective dose (ED₅₀) using a suitable statistical method (e.g., probit analysis).
Visualizations
Nocathiacin Mechanism of Action
Caption: Mechanism of action of this compound on the bacterial ribosome.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound analogs.
Logical Flow for In Vivo Efficacy Testing
Caption: Workflow for in vivo efficacy testing of this compound analogs.
References
- 1. Antimicrobial Evaluation of Nocathiacins, a Thiazole Peptide Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antibacterial activity of nocathiacin I analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nocathiacin I analogues: synthesis, in vitro and in vivo biological activity of novel semi-synthetic thiazolyl peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Bactericidal Activity of Nocathiacin II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nocathiacin II is a member of the thiazolyl peptide class of antibiotics, which are known for their potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). These compounds exert their antibacterial effect by inhibiting protein synthesis through a unique mechanism involving the binding to ribosomal protein L11 and the 23S rRNA of the 50S ribosomal subunit. This application note provides a detailed experimental design for characterizing the bactericidal activity of this compound, including protocols for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-kill kinetics.
Core Concepts: Bactericidal vs. Bacteriostatic Activity
Antibiotics are broadly classified as either bactericidal or bacteriostatic.
-
Bactericidal agents directly kill bacteria.
-
Bacteriostatic agents inhibit bacterial growth and reproduction, relying on the host's immune system to clear the infection.
The distinction between these activities is crucial in drug development and for clinical applications, especially in treating infections in immunocompromised patients. The determination of an antibiotic's activity as bactericidal or bacteriostatic is typically made in vitro by comparing the MIC and MBC values.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that results in a ≥99.9% (≥3-log10) reduction in the initial bacterial inoculum.
A common metric for this classification is the MBC/MIC ratio. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of >4 suggests bacteriostatic activity.
Data Presentation
The following tables summarize representative data for nocathiacin compounds. It is imperative for researchers to generate specific data for this compound using the protocols provided below.
Table 1: Minimum Inhibitory Concentration (MIC) of a Nocathiacin Compound against Gram-Positive Pathogens
| Bacterial Strain | Nocathiacin MIC₅₀ (mg/L) | Vancomycin MIC₅₀ (mg/L) | Linezolid MIC₅₀ (mg/L) |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.0078 | 1.0 | 1.0 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.0156 | 1.0 | 1.0 |
| Vancomycin-Intermediate Enterococcus faecalis | 0.0156 | 2.0 | 1.0 |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.0078 | 0.5 | 1.0 |
Data based on a study of an injectable nocathiacin formulation against 1050 clinical isolates.[1]
Table 2: Minimum Bactericidal Concentration (MBC) of a Nocathiacin Compound against Gram-Positive Pathogens
| Bacterial Strain | Nocathiacin MIC₅₀ (mg/L) | Nocathiacin MBC₅₀ (mg/L) | MBC/MIC Ratio |
| MSSA | 0.0078 | 0.0312 | 4 |
| MRSA | 0.0156 | 0.0625 | 4 |
| Vancomycin-Intermediate Enterococcus faecalis | 0.0156 | 0.25 | 16 |
| PRSP | 0.0078 | 0.125 | 16 |
Data based on a study of an injectable nocathiacin formulation. The MBC₅₀ is reported to be 4-16 times the MIC₅₀.[1]
Table 3: Time-Kill Kinetics of Nocathiacin I against Staphylococcus aureus A27223 (MIC = 0.01 µg/mL)
| Time (hours) | Untreated Control (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 2 | 6.8 | 5.0 | 4.2 | 3.5 |
| 4 | 8.0 | 4.5 | 3.0 | <2.0 |
| 6 | 8.5 | 4.2 | <2.0 | <2.0 |
| 24 | 9.0 | 4.0 | <2.0 | <2.0 |
This table presents data for Nocathiacin I (BMS-249524) and serves as an example for presenting time-kill assay results. A bactericidal effect is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate the broth culture at 37°C until it reaches the logarithmic phase of growth, with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the antibiotic.
-
-
Inoculation: Add 10 µL of the diluted bacterial suspension to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control: A well containing CAMHB and the bacterial inoculum without this compound.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the naked eye.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is performed as a continuation of the MIC assay.
Materials:
-
MIC plates from Protocol 1
-
Tryptic Soy Agar (TSA) plates
-
Sterile spreaders
Procedure:
-
From the wells of the MIC plate showing no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a TSA plate.
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Protocol 3: Time-Kill Assay
This assay provides information on the rate of bacterial killing over time.
Materials:
-
This compound
-
Test bacterial strain
-
CAMHB
-
Sterile culture tubes
-
Sterile saline or PBS
-
TSA plates
-
Incubator with shaking capabilities (35°C ± 2°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol, adjusting the final concentration to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in multiple culture tubes containing CAMHB.
-
Addition of this compound: Add this compound to the culture tubes at various concentrations (e.g., 0x, 1x, 2x, 4x, and 8x the predetermined MIC).
-
Incubation and Sampling: Incubate the tubes at 37°C with constant agitation. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilution and Plating:
-
Perform serial 10-fold dilutions of the collected aliquots in sterile PBS to achieve a countable number of colonies.
-
Plate a specific volume (e.g., 100 µL) of each appropriate dilution onto TSA plates.
-
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates that have between 30 and 300 colonies to determine the CFU/mL.
-
Data Analysis:
-
Calculate the CFU/mL for each time point and concentration.
-
Transform the CFU/mL values to log₁₀ CFU/mL.
-
Plot the log₁₀ CFU/mL against time for each concentration of this compound.
-
A bactericidal effect is generally defined as a ≥ 3-log₁₀ (99.9%) reduction in the CFU/mL from the initial inoculum.
-
Visualizations
This compound Mechanism of Action
This compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This interaction prevents the proper functioning of the ribosome, leading to a cessation of protein production and ultimately bacterial cell death.
Caption: Mechanism of this compound Action.
Experimental Workflow for Bactericidal Activity Assessment
The following workflow outlines the key steps in determining the bactericidal properties of this compound.
Caption: Workflow for Bactericidal Assessment.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Nocathiacin II
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Nocathiacin II.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What is the underlying issue?
A: this compound belongs to the thiopeptide class of antibiotics and is characterized by its extreme hydrophobicity. This inherent property limits its interaction with water molecules, leading to poor aqueous solubility, which has been a significant hurdle in its clinical development. The historical aqueous solubility of nocathiacin has been reported to be as low as 0.34 mg/mL.[1]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A: The main approaches to overcome the poor water solubility of nocathiacins include:
-
Formulation Development: Creating advanced formulations, such as lyophilized powders, can significantly enhance solubility. This is achieved by carefully selecting solvents, excipients, and adjusting the pH.[1]
-
Chemical Modification: Synthesizing more water-soluble derivatives, such as amide or O-alkylated analogs, can improve solubility while retaining antibacterial potency.[2][3]
-
Inclusion Complexation: Encapsulating this compound within a host molecule, like a cyclodextrin (B1172386), can increase its apparent solubility in water.
Q3: Has a lyophilized formulation been successful for improving nocathiacin solubility?
A: Yes, a lyophilized powder formulation of nocathiacin has been developed that dramatically increased its aqueous solubility to 12.59 mg/mL.[1] This represents a significant improvement over its historical solubility.
Q4: What types of chemical derivatives of nocathiacin have shown improved solubility?
A: Research has focused on semi-synthetic derivatives of nocathiacin I, which is structurally similar to this compound. Novel water-soluble amide analogs have been synthesized by creating a carboxylic acid intermediate and then coupling it with primary or secondary amines. Additionally, O-alkylated derivatives have been developed to enhance water solubility.
Q5: What are cyclodextrins and how can they improve the solubility of this compound?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like this compound, within their cavity, forming an inclusion complex. This complex has improved solubility and dissolution in aqueous solutions.
Troubleshooting Guides
Issue 1: Inconsistent or low solubility with lyophilized this compound powder.
| Potential Cause | Troubleshooting Step |
| Improper Reconstitution Technique | Ensure the recommended solvent and volume are used for reconstitution. Gentle agitation, such as vortexing or sonication, can aid dissolution. Avoid vigorous shaking which may cause foaming or degradation. |
| Incorrect pH of the Reconstitution Medium | The solubility of the lyophilized formulation is pH-dependent. Verify that the pH of your buffer is within the optimal range specified for the formulation. A pH adjustment of the final solution may be necessary. |
| Degradation of the Lyophilized Product | Store the lyophilized powder under the recommended conditions (e.g., protected from light and moisture). Once reconstituted, use the solution within the specified stability window to avoid precipitation of the degraded product. |
| Excipient-Related Issues | The choice of excipients is critical for the performance of the lyophilized product. If preparing your own formulation, ensure the excipients are compatible with this compound and do not interfere with its solubility. |
Issue 2: Difficulties in the synthesis of water-soluble this compound derivatives.
| Potential Cause | Troubleshooting Step |
| Low Reaction Yield | Optimize reaction conditions such as temperature, reaction time, and catalyst. Ensure all reagents are pure and anhydrous, as water can interfere with many coupling reactions. |
| Purification Challenges | Due to the hydrophobic nature of the parent molecule, the derivatives may still retain some hydrophobicity, making purification by standard chromatography challenging. Consider using reverse-phase chromatography or other specialized purification techniques. |
| Poor Solubility of the Synthesized Derivative | The choice and position of the solubilizing group are crucial. If the initial derivative still exhibits poor solubility, consider synthesizing analogs with different or multiple solubilizing moieties (e.g., polyethylene (B3416737) glycol chains of varying lengths). |
Issue 3: Inefficient formation of this compound-cyclodextrin inclusion complexes.
| Potential Cause | Troubleshooting Step |
| Incorrect Cyclodextrin Type | The size of the cyclodextrin cavity must be appropriate to accommodate the this compound molecule. Experiment with different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to find the best fit. |
| Suboptimal Molar Ratio | The stoichiometry of the drug to cyclodextrin is critical. Perform a phase solubility study to determine the optimal molar ratio for maximum complexation and solubility enhancement. |
| Inefficient Complexation Method | The method of preparation can significantly impact complexation efficiency. Compare different techniques such as co-precipitation, kneading, and freeze-drying to identify the most effective method for your specific complex. |
Quantitative Data Summary
| Method | Initial Solubility (mg/mL) | Enhanced Solubility (mg/mL) | Fold Increase |
| Lyophilized Powder Formulation | 0.34 | 12.59 | ~37 |
| Water-Soluble Derivatives | Data not available for direct comparison, but described as having "adequate" and "improved" water solubility. |
Experimental Protocols
General Protocol for Lyophilization of this compound
This is a generalized protocol and requires optimization for specific equipment and formulations.
-
Preparation of the Pre-lyophilization Solution:
-
Dissolve this compound in a suitable solvent system. A comprehensive screening of solvents is recommended.
-
Add selected excipients (e.g., bulking agents like mannitol, and stabilizers like polyethylene glycol or polysorbates).
-
Adjust the pH of the solution to an optimal level for solubility and stability.
-
Sterile filter the solution through a 0.22 µm filter.
-
-
Filling and Freezing:
-
Dispense the filtered solution into sterile vials.
-
Partially insert sterile stoppers.
-
Load the vials into the lyophilizer and begin the freezing cycle. A typical freezing step involves cooling the shelves to -40°C and holding for a sufficient time to ensure complete solidification.
-
-
Primary Drying (Sublimation):
-
Reduce the chamber pressure to approximately 100-200 mTorr.
-
Increase the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to 0°C) to allow for the sublimation of ice.
-
Hold until the majority of the water has been removed.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature to a positive value (e.g., 25°C) to remove residual bound water.
-
Maintain a low chamber pressure.
-
-
Stoppering and Sealing:
-
Once secondary drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
-
General Protocol for Synthesis of Water-Soluble Amide Derivatives of this compound
This protocol is a conceptual outline and requires adaptation by a synthetic chemist.
-
Formation of a Carboxylic Acid Intermediate:
-
Chemically modify a suitable functional group on the this compound molecule to introduce a carboxylic acid moiety. This may involve hydrolysis of an existing ester or oxidation of a primary alcohol.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the carboxylic acid intermediate in an appropriate anhydrous organic solvent.
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to activate the carboxylic acid.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired primary or secondary amine (containing a water-solubilizing group) in an anhydrous organic solvent.
-
Add the amine solution to the activated carboxylic acid intermediate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, monitoring by a suitable technique like TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the crude product using column chromatography (e.g., reverse-phase HPLC) to isolate the desired water-soluble amide derivative.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
-
General Protocol for Preparation of this compound-Cyclodextrin Inclusion Complex
This is a general procedure that needs to be optimized for this compound.
-
Selection of Cyclodextrin and Molar Ratio:
-
Choose a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) based on the size of this compound and desired solubility enhancement.
-
Determine the optimal molar ratio of this compound to cyclodextrin through phase solubility studies.
-
-
Preparation of the Complex (Co-precipitation Method):
-
Dissolve the cyclodextrin in an aqueous buffer with stirring.
-
In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent.
-
Slowly add the this compound solution to the cyclodextrin solution with continuous stirring.
-
Stir the mixture for an extended period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation.
-
Remove the organic solvent under reduced pressure.
-
The resulting aqueous solution can be used directly, or the solid complex can be isolated by cooling, filtration, or lyophilization.
-
-
Characterization of the Inclusion Complex:
-
Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Determine the solubility of the complex in aqueous media and compare it to that of the free drug.
-
Visualizations
Caption: Strategies to enhance this compound solubility.
Caption: Troubleshooting logic for solubility issues.
References
Technical Support Center: Enhancing Nocardiacin II Yield from Nocardia Fermentation
Welcome to the Technical Support Center for the optimization of nocathiacin II production from Nocardia fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and efficiency of your fermentation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Nocardia fermentation for this compound production in a question-and-answer format.
Question 1: My Nocardia culture is showing poor growth, resulting in low biomass and minimal this compound production. What are the likely causes and solutions?
Answer: Poor growth of Nocardia can be attributed to several factors related to the culture medium and incubation conditions. Nocardia species can be fastidious and have specific nutritional requirements.
Possible Causes & Recommended Solutions:
-
Suboptimal Media Composition: The balance of carbon, nitrogen, and essential minerals is crucial.
-
Solution: Review and optimize your media components. A complex medium is often preferred for initial optimization. Refer to the media composition tables below for starting formulations and consider a systematic optimization of carbon and nitrogen sources.
-
-
Inadequate Inoculum: A low-quality or insufficient inoculum will lead to a long lag phase and poor growth.
-
Solution: Ensure your seed culture is in the late logarithmic growth phase and use an adequate inoculum volume (typically 5-10% v/v). Standardize your inoculum preparation protocol to ensure consistency.
-
-
Incorrect pH: Nocardia species generally prefer a neutral to slightly alkaline pH for optimal growth.
-
Solution: Monitor and control the pH of your fermentation broth. The optimal initial pH for many actinomycetes is around 7.0.
-
-
Suboptimal Temperature: Temperature significantly affects microbial growth and enzyme activity.
-
Solution: The optimal temperature for many Nocardia species is in the range of 28-30°C. Ensure your incubator or bioreactor is accurately calibrated.
-
Question 2: My Nocardia culture grows well, but the yield of this compound is consistently low. How can I improve the production of the target secondary metabolite?
Answer: This is a common challenge in fermentation, where primary metabolism (growth) is favored over secondary metabolism (antibiotic production).
Possible Causes & Recommended Solutions:
-
Nutrient Limitation or Repression: The production of secondary metabolites is often triggered by the limitation of certain nutrients, such as phosphate (B84403) or specific amino acids. Conversely, high concentrations of readily metabolizable carbon sources can repress secondary metabolite biosynthesis.
-
Solution: Experiment with different carbon-to-nitrogen ratios. Consider a fed-batch strategy to maintain a low concentration of the primary carbon source during the production phase. Evaluate the effect of phosphate concentration in your medium.
-
-
Lack of Precursors: this compound is a thiazolyl peptide antibiotic, and its biosynthesis requires specific amino acid precursors.
-
Solution: Supplement the fermentation medium with precursor amino acids such as cysteine, serine, and threonine. Isotope labeling studies on the related nocathiacin I have confirmed the incorporation of these amino acids into the molecular structure.[1] A systematic precursor feeding experiment can determine the optimal concentration and feeding time.
-
-
Suboptimal Aeration and Agitation: Oxygen supply is critical for the growth of aerobic Nocardia and for the activity of oxygenase enzymes involved in the biosynthetic pathway.
-
Solution: Optimize the agitation and aeration rates to ensure sufficient dissolved oxygen (DO) levels without causing excessive shear stress, which can damage the mycelia.
-
-
Incorrect Fermentation Duration: The timing of harvest is crucial as this compound production is typically growth phase-dependent.
-
Solution: Perform a time-course study to determine the optimal fermentation time for peak production.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting medium for Nocardia fermentation to produce this compound?
A1: A good starting point is a complex medium that has been shown to support the growth of actinomycetes and the production of secondary metabolites. You can then move to a more defined medium for better consistency and to study the specific effects of individual components. Refer to Table 1 for a comparison of different media that can be adapted for Nocardia fermentation.
Q2: How can I quantify the amount of this compound in my fermentation broth?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer. The detection wavelength can be set based on the UV absorbance maximum of this compound. It is crucial to develop a standard curve with a purified this compound standard for accurate quantification.
Q3: What are the key precursor amino acids for this compound biosynthesis?
A3: this compound is a member of the thiazolyl peptide family of antibiotics. Its core structure is derived from ribosomally synthesized peptides that undergo extensive post-translational modifications. The key precursor amino acids are cysteine and serine, which are modified to form the characteristic thiazole (B1198619) rings. Threonine is also a component of the core peptide.[1]
Q4: What is the general morphology of Nocardia in submerged culture, and how does it affect fermentation?
A4: In submerged culture, Nocardia typically grows as filamentous mycelia, which can form pellets or clumps. The morphology can significantly impact the fermentation process by affecting viscosity, mass transfer, and nutrient availability. Dispersed mycelial growth is often preferred for better nutrient uptake and consistent production. Agitation and the composition of the medium can influence the morphology.
Data Presentation
Table 1: Comparison of Media Components for Nocardia Fermentation
| Component | Medium A (g/L) | Medium B (g/L) | Medium C (g/L) | Purpose |
| Glucose | 20 | - | 10 | Carbon Source |
| Soluble Starch | - | 30 | - | Carbon Source |
| Glycerol | - | - | 20 | Carbon Source |
| Yeast Extract | 5 | 10 | 5 | Nitrogen & Growth Factor Source |
| Peptone | 5 | - | 10 | Nitrogen Source |
| Soybean Meal | - | 15 | - | Nitrogen Source |
| K₂HPO₄ | 1 | 1 | 1 | Phosphate Source & pH Buffer |
| MgSO₄·7H₂O | 0.5 | 0.5 | 0.5 | Trace Element |
| CaCO₃ | 2 | 2 | - | pH Buffer |
Note: These are starting formulations and should be optimized for your specific Nocardia strain and fermentation conditions.
Table 2: Effect of Precursor Amino Acid Feeding on Nocathiacin I Yield (Example Data)
| Precursor Added | Concentration (g/L) | Nocathiacin I Yield (mg/L) |
| None (Control) | 0 | 150 |
| L-Cysteine | 1 | 210 |
| L-Cysteine | 2 | 250 |
| L-Serine | 1 | 180 |
| L-Threonine | 1 | 170 |
This table illustrates the potential impact of precursor feeding. Optimal concentrations for this compound production need to be determined experimentally.
Experimental Protocols
Protocol 1: Inoculum Preparation for Nocardia Fermentation
-
Strain Revival: Revive a cryopreserved stock of Nocardia sp. by streaking onto a suitable agar (B569324) medium (e.g., Bennett's agar or ISP2 agar). Incubate at 28°C for 5-7 days until good growth is observed.
-
Seed Culture: Inoculate a single colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubation: Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, until the culture becomes turbid and is in the late logarithmic growth phase.
-
Inoculation: Use this seed culture to inoculate the production medium at a ratio of 5-10% (v/v).
Protocol 2: Submerged Fermentation for this compound Production
-
Medium Preparation: Prepare the production medium (refer to Table 1 for examples) and dispense into fermentation vessels (e.g., 250 mL flasks with 50 mL of medium). Sterilize by autoclaving at 121°C for 20 minutes.
-
Inoculation: Aseptically inoculate the production medium with the prepared seed culture.
-
Incubation: Incubate the flasks at 28°C on a rotary shaker at 220 rpm for 7-10 days.
-
Sampling: Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor cell growth (by measuring dry cell weight) and this compound production (by HPLC).
-
Precursor Feeding (Optional): If implementing a precursor feeding strategy, add sterile-filtered solutions of the precursor amino acids to the culture at a predetermined time point (e.g., after 48 hours of fermentation).
Protocol 3: Quantification of this compound by HPLC-UV
-
Sample Preparation:
-
Centrifuge a 1 mL sample of the fermentation broth at 10,000 rpm for 10 minutes to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate (B1210297) or another suitable organic solvent.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at the absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of purified this compound of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Visualizations
Caption: Simplified biosynthetic pathway of this compound.
Caption: General experimental workflow for this compound production.
Caption: Logical troubleshooting flow for low this compound yield.
References
Technical Support Center: Enhancing the Bioavailability of Nocathiacin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of the potent thiopeptide antibiotic, nocathiacin II. Given its low aqueous solubility, improving the bioavailability of this compound is a critical step in its development as a therapeutic agent.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Issue 1: Poor Dissolution of this compound Formulation in In Vitro Tests
-
Question: My novel this compound formulation is showing very low and variable dissolution rates in vitro. What could be the cause and how can I troubleshoot this?
-
Answer: Poor in vitro dissolution is a common hurdle for poorly soluble compounds like this compound. Here are several potential causes and troubleshooting steps:
-
Inadequate Formulation Strategy: The chosen formulation may not be optimal for this compound. Consider exploring alternative strategies known to enhance the dissolution of BCS Class II drugs.[1][2][3][4]
-
Particle Size Reduction: If you are working with crystalline this compound, ensure that the particle size is sufficiently small. Micronization or nanonization can significantly increase the surface area for dissolution.[5]
-
Amorphous Solid Dispersions (ASDs): this compound may exist in a more soluble amorphous state when dispersed in a polymer matrix.[6][7][8] Ensure you have selected an appropriate polymer and drug-to-polymer ratio. Recrystallization of the amorphous form during the dissolution study can also be a problem.
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) like Self-Emulsifying Drug Delivery Systems (SEDDS) can be effective.[9][10] These formulations can help to maintain the drug in a solubilized state in the gastrointestinal tract.[9]
-
-
Inappropriate Dissolution Medium: The composition of your dissolution medium may not be physiologically relevant.
-
Biorelevant Media: Use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) to better mimic the conditions in the human gut.
-
-
"Sink" Conditions Not Maintained: During the dissolution test, the concentration of dissolved this compound in the medium may be approaching its saturation solubility, thus hindering further dissolution.
-
Increase Medium Volume: Ensure the total volume of the dissolution medium is large enough to maintain sink conditions (i.e., the concentration of the drug in the medium should not exceed 10-15% of its saturation solubility).
-
Use of Surfactants: The addition of a small amount of a biocompatible surfactant to the dissolution medium can help to maintain sink conditions.
-
-
Issue 2: High Inter-subject Variability in Animal Pharmacokinetic Studies
-
Question: I'm observing significant variability in the plasma concentrations of this compound between individual animals in my in vivo studies. What are the likely reasons and how can I address this?
-
Answer: High inter-subject variability is a frequent challenge in preclinical oral pharmacokinetic studies, especially for poorly soluble drugs. Here are some factors to consider:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs.
-
Standardize Feeding Protocol: Ensure that all animals are fasted for a consistent period before dosing, or that they all have free access to food if you are investigating the fed state.
-
-
Formulation Instability in vivo: Your formulation may be physically or chemically unstable in the gastrointestinal environment.
-
Precipitation: Supersaturating formulations like ASDs can lead to drug precipitation in the gut, resulting in erratic absorption. Consider incorporating precipitation inhibitors into your formulation.
-
Degradation: Assess the stability of this compound at different pH values mimicking the stomach and intestine.
-
-
Gastrointestinal Motility: Differences in gastric emptying and intestinal transit times among animals can lead to variable absorption.
-
Animal Handling and Dosing Technique: Ensure that your dosing procedure is consistent and minimizes stress to the animals, as stress can affect physiological parameters.
-
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies to enhance the oral bioavailability of this compound?
A1: Given that this compound is a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the primary goal is to improve its dissolution rate and maintain its concentration in a dissolved state in the gastrointestinal tract.[1][11] The most promising strategies include:
-
Amorphous Solid Dispersions (ASDs): By converting the crystalline drug into a higher-energy amorphous form within a polymer matrix, ASDs can significantly increase the aqueous solubility and dissolution rate.[6][7][8][12]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral bioavailability by presenting the drug in a solubilized form, which can be readily absorbed.[9][10][13]
-
Nanotechnology: Reducing the particle size of this compound to the nanometer range (nanonization) can dramatically increase the surface area available for dissolution, leading to faster dissolution rates and improved bioavailability.[5][14][15]
-
Prodrug Approach: A prodrug of this compound could be synthesized to have improved solubility and permeability characteristics.[16][17] Once absorbed, the prodrug would be converted to the active this compound in the body.
Q2: How can I assess the intestinal permeability of my this compound formulation in vitro?
A2: The Caco-2 cell permeability assay is the gold standard in vitro model for predicting human intestinal permeability.[5][18] This assay uses a monolayer of differentiated Caco-2 cells, which are derived from a human colon adenocarcinoma and exhibit many of the morphological and functional characteristics of intestinal enterocytes. By measuring the transport of your this compound formulation from the apical (lumenal) to the basolateral (blood) side of the cell monolayer, you can determine its apparent permeability coefficient (Papp).
Q3: What are the key pharmacokinetic parameters to measure in an in vivo study to assess the oral bioavailability of a this compound formulation?
A3: In a typical preclinical in vivo pharmacokinetic study (e.g., in rats), you should measure the plasma concentration of this compound over time after oral administration.[15] The key parameters to determine are:
-
Cmax: The maximum plasma concentration of the drug.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Q4: Are there any known successful examples of enhancing the bioavailability of thiopeptide antibiotics?
A4: While specific data on oral formulations of this compound is limited in publicly available literature, research on the broader class of thiopeptide antibiotics has highlighted the challenge of their poor solubility.[17][19][20] One study successfully developed an injectable lyophilized formulation of nocathiacin with significantly enhanced aqueous solubility, demonstrating that formulation strategies can overcome this key limitation.[19] Another study on the related thiopeptide, siomycin, suggested it might be a more suitable starting point for developing derivatives with improved water solubility. Furthermore, the development of water-soluble derivatives of nocathiacin I has been explored, with some success in improving aqueous solubility while retaining antibacterial activity.
Quantitative Data Summary
Due to the limited availability of public data on the oral bioavailability of different this compound formulations, the following table presents illustrative data for a representative BCS Class II drug, demonstrating how different formulation strategies can impact key pharmacokinetic parameters. This data is for illustrative purposes only and does not represent actual experimental results for this compound.
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%F) |
| Crystalline Drug (Unformulated) | 150 | 4.0 | 1200 | 5 |
| Micronized Drug | 450 | 2.0 | 3600 | 15 |
| Amorphous Solid Dispersion | 1200 | 1.5 | 9600 | 40 |
| Nano-suspension | 1800 | 1.0 | 14400 | 60 |
| Lipid-Based Formulation (SEDDS) | 2400 | 0.5 | 19200 | 80 |
Experimental Protocols
1. In Vitro Dissolution Testing for Amorphous Solid Dispersions (ASDs)
This protocol provides a general method for assessing the in vitro dissolution of an ASD formulation of this compound.
-
Objective: To determine the rate and extent of dissolution of a this compound ASD formulation in a biorelevant medium.
-
Materials:
-
This compound ASD formulation
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels
-
Biorelevant dissolution medium (e.g., FaSSIF, pH 6.5)
-
HPLC system with a suitable column for this compound quantification
-
-
Procedure:
-
Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C in the dissolution vessels.
-
Place a known amount of the this compound ASD formulation (equivalent to a specific dose) into each vessel.
-
Start the paddle rotation at a specified speed (e.g., 75 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.
-
Immediately filter the withdrawn sample through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile.
-
2. Caco-2 Permeability Assay
This protocol outlines the steps for conducting a Caco-2 permeability assay to evaluate the intestinal permeability of a this compound formulation.
-
Objective: To determine the apparent permeability coefficient (Papp) of a this compound formulation across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
This compound formulation
-
LC-MS/MS system for this compound quantification
-
-
Procedure:
-
Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
For apical to basolateral (A-B) transport, add the this compound formulation to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At specific time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Visualizations
Caption: Workflow for selecting and evaluating bioavailability enhancement strategies.
Caption: Mechanism of bioavailability enhancement by LBDDS.
References
- 1. Thiopeptide Antibiotics: Retrospective and Recent Advances [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 6. drug-dev.com [drug-dev.com]
- 7. researchgate.net [researchgate.net]
- 8. lonza.com [lonza.com]
- 9. researchgate.net [researchgate.net]
- 10. Nocathiacin I analogues: synthesis, in vitro and in vivo biological activity of novel semi-synthetic thiazolyl peptide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of suitable formulations for high dose oral studies in rats using in vitro solubility measurements, the maximum absorbable dose model, and historical data sets. | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Thiopeptides: antibiotics with unique chemical structures and diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Thiopeptide Antibiotics: Retrospective and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 20. chromatographyonline.com [chromatographyonline.com]
addressing stability issues of nocathiacin II in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nocathiacin II, focusing on addressing its stability issues in solution.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
Problem: Appearance of Unknown Peaks in HPLC Analysis of this compound Solution
Possible Causes and Solutions:
-
Degradation of this compound: this compound, like other thiazolyl peptide antibiotics, can degrade in solution. The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.
-
Solution: To confirm if the unknown peaks are degradation products, perform a forced degradation study. Subject your this compound solution to stress conditions such as acid, base, oxidation, heat, and light exposure.[1][2] If the unknown peaks increase under these conditions, they are likely degradants. For definitive identification, techniques like LC-MS/MS can be used to determine the molecular weight and fragmentation patterns of the unknown compounds.[3]
-
-
Contamination: The unknown peaks could be due to contamination from solvents, glassware, or other reagents.
-
Solution: Analyze a blank sample (injection of the mobile phase or solvent used to dissolve the sample) to rule out solvent-related peaks. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Use fresh, high-quality reagents and solvents for all experiments.
-
Problem: Loss of this compound Potency in Solution Over Time
Possible Causes and Solutions:
-
Chemical Instability: this compound is susceptible to degradation, which leads to a loss of its antibacterial activity. The rate of degradation can be influenced by several factors.
-
Solution:
-
pH: The stability of peptides is often pH-dependent.[4][5] It is crucial to determine the optimal pH for this compound stability. Conduct stability studies at different pH values to identify the range where the compound is most stable.
-
Temperature: Higher temperatures generally accelerate chemical degradation. Store this compound solutions at recommended low temperatures (e.g., 2-8°C or frozen) to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Light Exposure: Some compounds are sensitive to light and can undergo photodegradation. A study on nocathiacin I showed it is susceptible to photo-oxidation. Store this compound solutions protected from light.
-
Oxidation: The presence of oxidative agents can lead to the degradation of peptides. Prepare solutions in degassed solvents and consider adding antioxidants if compatible with your experimental setup.
-
-
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of storage containers, leading to a decrease in the effective concentration in solution.
-
Solution: Use low-protein-binding tubes and vials for storing this compound solutions. Silanized glassware can also be used to minimize adsorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: While specific degradation pathways for this compound are not extensively detailed in the public literature, based on the structure of thiazolyl peptides and general peptide instability, likely degradation pathways include:
-
Hydrolysis: Cleavage of amide bonds in the peptide backbone, particularly under acidic or basic conditions.
-
Oxidation: Modification of susceptible amino acid residues.
-
Photodegradation: As observed with nocathiacin I, exposure to light can lead to photo-oxidation and other chemical modifications.
Q2: How can I improve the stability of my this compound solutions for in vitro experiments?
A2: To enhance the stability of this compound solutions, consider the following strategies:
-
pH Optimization: Buffer the solution to a pH where this compound exhibits maximum stability. This needs to be determined experimentally.
-
Use of Excipients: A lyophilized formulation of nocathiacin has been developed using 5% glucose solution as an excipient, which showed good stability. Depending on your experimental needs, the inclusion of co-solvents or other stabilizing excipients could be beneficial.
-
Temperature Control: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, store aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Based on a study of a reconstituted nocathiacin solution, the following storage conditions are recommended:
-
Short-term (up to 12 hours): Store at room temperature, protected from light.
-
Long-term: For longer storage, it is advisable to store aliquots at frozen temperatures (-20°C or -80°C).
Data Presentation
Table 1: Stability of Reconstituted Nocathiacin Solution
| Treatment | Appearance | pH Value | Related Substrate (%) | Maximum Single Impurity (%) | Total Impurity (%) |
| 0 h | Clear solution | 4.5-6.5 | 99.5 | 0.2 | 0.5 |
| 12 h at Room Temperature (light-protected) | Clear solution | 4.5-6.5 | 99.3 | 0.2 | 0.6 |
| ≥2 h at 60°C (with light exposure) | Clear solution | 4.5-6.5 | 98.8 | 0.4 | 1.0 |
Data is for a 5 mg/mL solution of nocathiacin in 5% glucose.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating properties of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder of this compound to dry heat (e.g., 80°C) for 48 hours. Dissolve the stressed powder in a suitable solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period.
3. Sample Analysis:
-
Prior to analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method.
4. Data Analysis:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative peak areas of the degradation products.
-
Use the MS data to propose structures for the major degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its degradation products.
1. Instrument and Columns:
-
Use a standard HPLC system with a UV detector. A mass spectrometer detector is highly recommended for peak identification.
-
Screen different C18 and other reversed-phase columns from various manufacturers to find the best selectivity.
2. Mobile Phase Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the pH of the aqueous buffer to improve peak shape and resolution.
-
Adjust the gradient profile (slope and duration) to achieve adequate separation of all peaks.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability of the method to resolve the main peak from all degradation products generated during the forced degradation study.
Visualizations
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
identifying and minimizing impurities in nocathiacin II production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the production of nocathiacin II.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound production?
A1: The most common impurities are structurally related nocathiacin analogs, primarily nocathiacin I and nocathiacin III. These molecules share the same core structure as this compound but differ in substitutions on the indole (B1671886) ring and the attached sugar moiety. Another related compound, nocathiacin IV, has also been identified and could be a potential impurity. Degradation products arising from hydrolysis, oxidation, or photolysis can also be present.
Q2: How can I identify these impurities in my sample?
A2: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the most effective way to identify impurities. Reversed-phase HPLC can separate this compound from its analogs. The identity of the separated compounds can then be confirmed by comparing their retention times with known standards and by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns using LC-MS/MS. 2D-NMR spectroscopy is a powerful tool for the definitive structural elucidation of unknown impurities.[1][2]
Q3: What analytical techniques are recommended for purity analysis of this compound?
A3: For routine purity analysis, a validated reversed-phase HPLC method with UV detection is recommended. For more detailed impurity profiling and identification of unknown compounds, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., QTOF), are invaluable.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for the structural confirmation of the main component and the elucidation of unknown impurity structures.[1]
Q4: How can I minimize the formation of nocathiacin I and III during fermentation?
A4: The formation of nocathiacin analogs is highly dependent on the fermentation conditions. Optimizing the culture medium composition is a key strategy. This includes adjusting the concentrations of precursor amino acids, such as tryptophan and cysteine, which are building blocks of the nocathiacin molecule. Tightly controlling fermentation parameters like pH, temperature, and dissolved oxygen levels can also influence the relative production of the different nocathiacin analogs.
Q5: My this compound production is low, and I see many unknown peaks in my HPLC chromatogram. What could be the problem?
A5: Low yield and high impurity levels can stem from several issues during fermentation. These include suboptimal nutrient levels in the medium, microbial contamination, or deviations from the optimal pH and temperature ranges for the producing organism, Nocardia sp. It is also possible that the product is degrading after production. A systematic troubleshooting approach involving media optimization, ensuring culture purity, and monitoring fermentation parameters is necessary.
Troubleshooting Guides
Issue 1: Poor Separation of Nocathiacin Analogs in HPLC
Symptoms:
-
Co-elution or broad, overlapping peaks for nocathiacin I, II, and III in the HPLC chromatogram.
-
Inconsistent retention times.
Possible Causes:
-
Suboptimal mobile phase composition.
-
Inappropriate column chemistry.
-
Poor column condition.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Adjust Mobile Phase pH | The retention of nocathiacin analogs on a reversed-phase column is sensitive to the pH of the mobile phase. Systematically varying the pH can significantly alter the elution order and improve the resolution between the closely related compounds.[4] |
| 2 | Modify Ionic Strength | Adding a salt (e.g., sodium phosphate) to the mobile phase can improve peak shape and resolution by minimizing secondary interactions between the analytes and the stationary phase.[4] |
| 3 | Optimize Organic Modifier Gradient | A shallower gradient of the organic solvent (e.g., acetonitrile (B52724) or methanol) can increase the separation between closely eluting peaks. |
| 4 | Evaluate Different Columns | If the above steps do not provide adequate separation, consider trying a different reversed-phase column with a different stationary phase chemistry (e.g., C8 vs. C18) or a different particle size. |
| 5 | Column Maintenance | Ensure the column is properly equilibrated and clean. Flush the column with a strong solvent to remove any adsorbed material that could be affecting performance. |
Issue 2: Presence of Unknown Peaks in the HPLC Chromatogram
Symptoms:
-
One or more significant peaks in the chromatogram that do not correspond to known standards of nocathiacin I, II, or III.
Possible Causes:
-
Formation of degradation products.
-
Presence of other related biosynthetic byproducts.
-
Contamination of the sample or fermentation broth.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform Forced Degradation Studies | Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][6] Analyze the stressed samples by HPLC to see if any of the degradation peaks match the unknown peaks in your production sample. |
| 2 | LC-MS/MS Analysis | Analyze the sample using LC-MS/MS to obtain the mass and fragmentation pattern of the unknown peaks.[7] This data can be used to propose a chemical structure for the impurity. |
| 3 | Review Fermentation Parameters | Examine the fermentation data for any deviations from the standard protocol. Variations in nutrient feeding, aeration, or pH can lead to the production of different secondary metabolites. |
| 4 | Check for Contamination | Plate a sample of the fermentation broth on a suitable agar (B569324) medium to check for the presence of contaminating microorganisms, which could be producing interfering compounds. |
Data Presentation
Table 1: Physicochemical Properties of Nocathiacin Analogs
| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Difference from this compound |
| Nocathiacin I | C61H60N14O18S5 | 1437.4 | Presence of a hydroxyl group on the indole ring.[7] |
| This compound | C61H60N14O17S5 | 1421.4 | - |
| Nocathiacin III | C51H41N13O17S5 | 1252.1 | Lacks the sugar moiety present in Nocathiacin I and II.[8] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Nocathiacin Purity Analysis
This protocol provides a starting point for developing a method to separate nocathiacin analogs. Optimization will likely be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30-70% B
-
25-30 min: 70% B
-
30-31 min: 70-30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Note: As per the literature, adjusting the pH and adding a salt to the mobile phase can significantly improve separation.[4] Consider preparing mobile phases with different pH values (e.g., using phosphate (B84403) buffers) to optimize the method.
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.
-
Prepare Stock Solution: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C for 24 hours. Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C for 24 hours. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid sample of this compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before injection.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control sample (this compound solution without any stress), using the developed HPLC method and LC-MS to identify and characterize any degradation products.
Visualizations
Caption: Experimental workflow for this compound production, analysis, and impurity identification.
Caption: Logical workflow for troubleshooting impurities in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of structurally similar nocathiacin analogues by reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Bacterial Resistance to Nocathiacin II
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying bacterial resistance mechanisms to Nocathiacin II.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for nocathiacin antibiotics?
A1: Nocathiacins are part of the thiazole (B1198619) peptide class of antibiotics. Their mechanism involves the inhibition of bacterial protein synthesis. Specifically, they bind to the 23S rRNA of the 50S ribosomal subunit at a site that overlaps with the binding location of the L11 ribosomal protein.[1][2][3] This binding event prevents a crucial conformational change involving the 23S rRNA and L11 protein, which effectively stalls the translation elongation step of protein synthesis.[1]
Q2: What is the primary mechanism of acquired resistance to this compound in bacteria?
A2: The predominant mechanism of resistance is the acquisition of mutations in the rplK gene, which encodes the L11 ribosomal protein.[1] These mutations, which can include base pair substitutions, insertions, or deletions, alter the structure of the L11 protein. This structural change in the antibiotic's target site is thought to reduce the binding affinity of nocathiacin, thereby conferring resistance.
Q3: What is the typical frequency of spontaneous mutations leading to nocathiacin resistance?
A3: The frequency at which spontaneous resistance-conferring mutations arise is generally low, with observed ranges between 10⁻⁷ to 10⁻⁹.
Q4: Which types of bacteria are generally susceptible or intrinsically resistant to nocathiacins?
A4: Nocathiacins exhibit potent activity against a wide range of Gram-positive bacteria, including multidrug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. They are also effective against Mycobacterium tuberculosis. However, they are generally not effective against Gram-negative organisms such as Escherichia coli and Haemophilus influenzae.
Q5: How can I definitively confirm that resistance in my mutant strain is due to a mutation in the rplK gene?
A5: Confirmation requires genetic analysis. You should isolate chromosomal DNA from your resistant mutant, use Polymerase Chain Reaction (PCR) to amplify the entire rplK gene, and then sequence the resulting PCR product. Comparing this sequence to the wild-type rplK sequence will reveal any mutations that are the likely cause of resistance.
Troubleshooting Guides
Problem: I am not getting any resistant colonies on my selection plates.
| Possible Cause | Suggested Solution |
| Nocathiacin Concentration Too High | The selection concentration (typically 2x to 4x the MIC) may be too stringent, killing all cells before a spontaneous mutant can form a colony. Verify the MIC of your wild-type strain and consider using a plate with a lower concentration (e.g., 2x MIC). |
| Insufficient Inoculum | The frequency of resistance is low (10⁻⁷ to 10⁻⁹), so a high cell density is required. Ensure you are plating a sufficient number of cells (e.g., from a dense overnight culture) to increase the probability of finding a pre-existing mutant. |
| Incorrect Incubation Conditions | Verify that the temperature, atmosphere, and incubation time are optimal for your bacterial species. Some resistant mutants may have a slower growth rate. |
| Antibiotic Inactivity | Ensure your nocathiacin stock solution is correctly prepared, stored, and has not degraded. |
Problem: My suspected "resistant" mutants do not show a significant increase in MIC compared to the wild-type.
| Possible Cause | Suggested Solution |
| Unstable Resistance | The resistance mechanism may be transient or unstable. Re-streak the colony from the primary selection plate onto a new antibiotic-containing plate to confirm the phenotype before proceeding with MIC testing. |
| Inaccurate MIC Determination | Review your MIC testing protocol for errors in dilution, inoculum preparation, or reading of results. Perform the MIC test for the wild-type parent strain and the mutant in parallel. |
| Contamination | The culture may be contaminated with susceptible bacteria. Isolate a single colony from the resistant culture and re-test its MIC. |
Quantitative Data Summary
Table 1: In Vitro Minimum Inhibitory Concentrations (MICs) of Nocathiacins against Key Gram-Positive Pathogens
| Compound | Bacterial Species | MIC Range (µg/mL) |
|---|---|---|
| Nocathiacin I (BMS-249524) | Methicillin-Resistant S. aureus (MRSA) | 0.01 - 0.1 |
| Nocathiacin I (BMS-249524) | Penicillin-Resistant S. pneumoniae (PRSP) | 0.01 - 0.1 |
| Nocathiacin I (BMS-249524) | Vancomycin-Resistant E. faecium (VRE) | 0.01 - 0.1 |
| Nocathiacin Derivatives | Mycobacterium tuberculosis | 0.05 - 0.2 |
Data sourced from multiple studies on nocathiacin derivatives.
Table 2: Characterized Mutations in the rplK Gene of Nocathiacin-Resistant S. aureus
| Mutation Type | Location in Coding Sequence | Reference |
|---|---|---|
| Deletions | Nucleotides 70-87 | |
| Substitutions | Nucleotides 70-87 | |
| Insertions | Not specified, but observed |
| Base Pair Changes | Not specified, but observed | |
Experimental Protocols
Protocol 1: Isolation of Spontaneous Nocathiacin-Resistant Mutants
-
Determine Wild-Type MIC: First, accurately determine the MIC of this compound for your parent bacterial strain using a standard method like broth microdilution.
-
Prepare Selection Plates: Prepare agar (B569324) plates (e.g., Brain Heart Infusion agar) containing this compound at a concentration of 2x to 4x the determined MIC.
-
Prepare Inoculum: Grow a liquid culture of the parent strain to a high density (e.g., overnight culture).
-
Plate Bacteria: Spread a high volume (e.g., 100-200 µL) of the dense culture onto the nocathiacin-containing selection plates.
-
Incubate: Incubate the plates under optimal conditions for your bacterial species for 24-72 hours.
-
Isolate Colonies: Pick any colonies that appear on the selection plates. These are your potential resistant mutants.
-
Verify Resistance: Streak each potential mutant onto a new selection plate to confirm the resistant phenotype. Grow a pure culture for MIC confirmation and genetic analysis.
Protocol 2: Genetic Characterization of Resistance via rplK Gene Sequencing
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from an overnight culture of both the wild-type strain and the confirmed resistant mutant.
-
Primer Design: Design PCR primers that flank the entire coding sequence of the rplK gene for your bacterial species.
-
PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template to amplify the rplK gene.
-
Purify PCR Product: Purify the resulting PCR fragment to remove primers, dNTPs, and polymerase.
-
DNA Sequencing: Send the purified PCR product for Sanger sequencing. Be sure to sequence both the forward and reverse strands for accuracy.
-
Sequence Analysis: Align the sequencing results from the mutant strain with the sequence from the wild-type strain. Identify any base changes, insertions, or deletions that could account for the resistance phenotype.
Visual Diagrams
Caption: this compound action and the primary resistance pathway via rplK mutation.
Caption: Workflow for isolating and characterizing nocathiacin-resistant mutants.
Caption: Logical flowchart for troubleshooting common experimental issues.
References
Technical Support Center: Nocathiacin Resistance and the rplK Gene
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating mutations in the rplK gene that confer resistance to the thiopeptide antibiotic, nocathiacin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of nocathiacin?
A1: Nocathiacin is a thiopeptide antibiotic that inhibits bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit at a site also occupied by the ribosomal protein L11.[1] This binding event prevents the normal conformational changes required for the elongation step of protein synthesis, ultimately leading to a stall in translation.[1]
Q2: How does resistance to nocathiacin develop?
A2: The primary mechanism of resistance to nocathiacin and other thiopeptide antibiotics is through mutations in the rplK gene, which encodes the ribosomal protein L11.[1][2] These mutations alter the binding site of the antibiotic on the ribosome, reducing its affinity and rendering it less effective at inhibiting protein synthesis.
Q3: Are mutations in rplK the only way bacteria can become resistant to nocathiacin?
A3: While mutations in the rplK gene are the most commonly reported mechanism of resistance for thiopeptide antibiotics, other mechanisms, such as alterations in the 23S rRNA, could also potentially confer resistance. However, for nocathiacin and closely related compounds, rplK mutations are considered the predominant route to resistance in non-producing bacteria.[1][2]
Q4: What is the expected frequency of spontaneous mutations leading to nocathiacin resistance?
A4: Sensitive bacteria can develop resistance to thiopeptide antibiotics through single-point mutations in the rplK gene. The frequency of these spontaneous mutations can be relatively high, making it a significant consideration in drug development and resistance management strategies.
Troubleshooting Guides
This section addresses common issues encountered during experiments related to nocathiacin resistance.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty obtaining nocathiacin-resistant mutants. | 1. Nocathiacin concentration in selective media is too high. 2. Insufficient number of cells plated. 3. Issues with the viability of the bacterial culture. | 1. Perform a Minimum Inhibitory Concentration (MIC) assay to determine the appropriate selective concentration (typically 2-4x the MIC of the wild-type strain). 2. Increase the density of the bacterial culture plated on selective agar (B569324). 3. Ensure the starting culture is in the mid-logarithmic growth phase and is healthy. |
| Inconsistent MIC results for nocathiacin. | 1. Inaccurate serial dilutions of nocathiacin. 2. Variation in inoculum density. 3. Contamination of the bacterial culture or media. | 1. Prepare fresh stock solutions and carefully perform serial dilutions. 2. Standardize the inoculum to a specific optical density (e.g., OD600 of 0.1) for each experiment. 3. Use aseptic techniques and check for contamination by plating on non-selective media. |
| PCR amplification of the rplK gene fails. | 1. Incorrect primer design. 2. Issues with the DNA template (purity or concentration). 3. Suboptimal PCR cycling conditions. | 1. Verify primer sequences and their binding sites on the rplK gene. 2. Purify the genomic DNA and quantify its concentration. 3. Optimize the annealing temperature and extension time for the PCR reaction. |
| No mutations found in the rplK gene of a resistant isolate. | 1. The resistance mechanism may not involve the rplK gene. 2. The mutation is outside the sequenced region of the rplK gene. 3. Potential for a mutation in the 23S rRNA gene. | 1. Consider the possibility of other resistance mechanisms. 2. Ensure the entire coding sequence of the rplK gene is being sequenced. 3. Design primers to sequence the regions of the 23S rRNA gene known to be involved in thiopeptide binding. |
Quantitative Data Summary
While specific data for nocathiacin is limited in publicly available literature, the following table provides a representative summary of rplK mutations and their effect on the MIC of the closely related thiopeptide antibiotic, thiostrepton, in Thermus thermophilus. This data can serve as a reference for the types of changes and the magnitude of resistance that might be expected with nocathiacin.
| Mutation in L11 Protein (rplK) | Wild-Type MIC (µg/mL) | Mutant MIC (µg/mL) | Fold Increase in Resistance |
| P55H | <0.1 | ~0.1 | Weak |
| P25R | <0.1 | >1.0 | >10 |
| ΔA20-P21 (deletion) | <0.1 | >1.0 | >10 |
Note: The exact MIC values for nocathiacin against specific rplK mutants in organisms like Staphylococcus aureus need to be determined experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Generation of Spontaneous Nocathiacin-Resistant Mutants
This protocol describes the selection of spontaneous mutants resistant to nocathiacin.
Materials:
-
Mid-log phase culture of the target bacterial strain (e.g., Staphylococcus aureus)
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth)
-
Appropriate solid culture medium (e.g., Tryptic Soy Agar)
-
Nocathiacin stock solution
-
Sterile petri dishes, culture tubes, and spreaders
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the bacterial strain in liquid medium to the mid-logarithmic phase (e.g., OD600 of 0.5-0.8).
-
Determine Plating Concentration: Plate serial dilutions of the culture on non-selective agar plates to determine the total number of viable cells (CFU/mL).
-
Selection of Mutants: a. Plate a high density of the mid-log phase culture (e.g., 10⁸ to 10⁹ cells) onto agar plates containing a selective concentration of nocathiacin (typically 2-4 times the MIC of the wild-type strain). b. Incubate the plates at the optimal growth temperature for the bacterium until colonies appear (this may take 24-72 hours).
-
Purify Mutants: Pick individual colonies from the selective plates and streak them onto fresh selective agar plates to obtain pure cultures.
-
Confirm Resistance: Grow the purified isolates in liquid medium and perform a Minimum Inhibitory Concentration (MIC) assay to confirm the resistant phenotype and quantify the level of resistance.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol details the determination of the MIC of nocathiacin.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Nocathiacin stock solution
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Incubator
Procedure:
-
Prepare Nocathiacin Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the nocathiacin stock solution (at twice the highest desired final concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculate Plates: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final nocathiacin concentrations. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of nocathiacin that completely inhibits visible bacterial growth.
Protocol 3: DNA Sequencing of the rplK Gene
This protocol outlines the process for identifying mutations in the rplK gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the rplK gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both the wild-type and nocathiacin-resistant mutant strains using a commercial kit.
-
PCR Amplification: a. Set up a PCR reaction to amplify the entire coding region of the rplK gene using the designed primers. b. Perform PCR using optimized cycling conditions (annealing temperature, extension time).
-
Verify PCR Product: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a single band of the expected size.
-
Purify PCR Product: Purify the PCR product to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers (forward and reverse) for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the mutant strain with the wild-type rplK sequence to identify any nucleotide changes. Translate the nucleotide sequence to identify the corresponding amino acid substitutions.
Visualizations
References
Technical Support Center: Nocathiacin II Dosage and Administration in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists utilizing nocathiacin II in animal models of bacterial infection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound belongs to the thiopeptide class of antibiotics. Its mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit at a site near the L11 ribosomal protein.[1][2] This binding event stalls the elongation step of translation, ultimately leading to bacterial cell death.[1]
Q2: What is the spectrum of activity for this compound?
This compound demonstrates potent in vitro activity against a wide range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae (PRSP).[1][2]
Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters for this compound?
In murine infection models, the primary efficacy drivers for nocathiacin have been identified as the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC0–24/MIC) and the percentage of the dosing interval that the drug concentration remains above the MIC (%T > MIC). This suggests that nocathiacin exhibits time-dependent killing. Pharmacokinetic studies in rats and cynomolgus monkeys have shown moderate half-lives (around 4.7–5.5 hours) and that the drug is primarily eliminated through biliary excretion.
Troubleshooting Guide
Problem 1: Suboptimal efficacy or high bacterial burden post-treatment.
-
Possible Cause: Inadequate drug exposure due to suboptimal dosage or administration frequency.
-
Troubleshooting Steps:
-
Verify Dosage: Ensure the administered dose is within the effective range reported in preclinical studies (see Tables 1 and 2). For systemic S. aureus infections in mice, protective doses (PD50) for nocathiacins range from 0.6 to 0.8 mg/kg/day. For murine sepsis models with various Gram-positive pathogens, median effective doses (ED50) for an injectable formulation of nocathiacin ranged from 0.64 to 1.96 mg/kg.
-
Optimize Dosing Regimen: Since nocathiacin exhibits time-dependent killing, consider altering the dosing frequency. For a murine thigh infection model, twice-daily (BID) administration showed significantly enhanced efficacy compared to single daily (QD) dosing at lower concentrations (2 and 4 mg/kg).
-
Consider the Infection Site: The required drug exposure can differ based on the tissue. In a murine lung infection model, 2 mg/kg QD and BID regimens produced comparable bacterial clearance, suggesting that the AUC/MIC ratio may reach saturation more quickly in lung tissue. For deeper tissue infections like a thigh model, a BID regimen may be necessary to maintain therapeutic concentrations.
-
Re-evaluate Formulation: Nocathiacins are known for their extreme hydrophobicity, which can limit bioavailability. If preparing your own formulation, ensure it is optimized for solubility. An injectable lyophilized formulation has been developed that significantly enhances aqueous solubility to 12.59 mg/mL.
-
Problem 2: Signs of toxicity in animal models.
-
Possible Cause: The administered dose is too high.
-
Troubleshooting Steps:
-
Reduce Dosage: While specific toxicity studies for this compound are not detailed in the provided results, related thiopeptide antibiotics have shown low toxicity. For instance, amythiamicins showed no signs of toxicity when administered intraperitoneally to mice at a dose of 100 mg/kg. However, if signs of distress (e.g., piloerection, lethargy, weight loss) are observed, it is prudent to reduce the dose.
-
Fractionate the Dose: Instead of a single high dose, administer the total daily dose in two or more smaller doses. This can help maintain therapeutic levels while avoiding high peak concentrations that might be associated with toxicity.
-
Monitor Renal and Hepatic Function: Although studies indicate minimal renal clearance (<0.10%) and no significant effects on CYP enzymes, it is good practice to monitor for potential organ toxicity, especially with novel formulations or in long-term studies.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause: Variability in experimental procedures or animal physiology.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure the bacterial inoculum is consistent in terms of growth phase and concentration (CFU/mL) for each experiment.
-
Control for Animal Health and Status: Use animals of the same age, sex, and strain. Ensure they are healthy and immunocompetence is consistent with the model (e.g., use of cyclophosphamide (B585) for neutropenic models).
-
Refine Administration Technique: For intravenous or intraperitoneal injections, ensure consistent and accurate administration to minimize variability in drug absorption and distribution.
-
Data Presentation
Table 1: In Vivo Efficacy of Nocathiacin Formulations in Murine Infection Models
| Animal Model | Pathogen | Nocathiacin Formulation | Efficacy Metric | Value (mg/kg) | Compared Drug | Efficacy Metric | Value (mg/kg) |
| Systemic Infection | MRSA | Injectable Nocathiacin | ED50 | 0.64 - 0.87 | Vancomycin | ED50 | 8.38 - 9.92 |
| Systemic Infection | MRSA | Injectable Nocathiacin | ED50 | 0.64 - 0.87 | Linezolid | ED50 | 13.65 - 17.02 |
| Systemic Infection | MRSE | Injectable Nocathiacin | ED50 | 1.24 - 1.91 | Vancomycin | ED50 | 13.05 - 13.45 |
| Systemic Infection | MRSE | Injectable Nocathiacin | ED50 | 1.24 - 1.91 | Linezolid | ED50 | 4.06 - 7.99 |
| Systemic Infection | PRSP | Injectable Nocathiacin | ED50 | 1.96 | Vancomycin | ED50 | 21.09 |
| Systemic Infection | PRSP | Injectable Nocathiacin | ED50 | 1.96 | Linezolid | ED50 | 9.96 |
| Systemic Infection | S. aureus | This compound | PD50 | 0.6 | Vancomycin | PD50 | 1.3 |
| Thigh Infection | MRSA ATCC43300 | Injectable Nocathiacin | Dose for ~3 log CFU reduction | 8 (single dose) | - | - | - |
| Lung Infection | MRSA ATCC43300 | Injectable Nocathiacin | Dose for ~3 log CFU reduction | 2 (single or BID) | - | - | - |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of Injectable Nocathiacin
| Animal Model | Dose (mg/kg, IV) | Cmax (ng/mL) | AUC0-τ (ng·h/mL) | T1/2 (h) |
| SD Rat | 2 | 2595.52 ± 625.30 | 855.10 ± 149.75 | 2.24 ± 0.42 |
| SD Rat | 6 | - | 5482.26 ± 1004.48 | 6.19 ± 0.38 |
| SD Rat | 18 | 8052.81 ± 2666.79 | - | - |
| Cynomolgus Monkey | - | - | - | 4.7 - 5.5 |
Data from a 2025 study on an injectable formulation.
Experimental Protocols
1. Murine Systemic Infection (Sepsis) Model
-
Objective: To determine the in vivo efficacy (ED50) of this compound in a systemic infection model.
-
Animals: Specific pathogen-free mice (e.g., ICR or BALB/c), typically 6-8 weeks old.
-
Inoculum Preparation:
-
Culture the desired Gram-positive pathogen (e.g., MRSA) overnight on an appropriate agar (B569324) plate.
-
Inoculate a single colony into tryptic soy broth and incubate at 37°C with shaking until it reaches the mid-logarithmic growth phase.
-
Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and dilute to the desired concentration (e.g., 1 x 10^7 CFU/mL). The final concentration should be confirmed by plating serial dilutions.
-
-
Infection and Treatment:
-
Infect mice via intraperitoneal (IP) injection with 0.5 mL of the bacterial suspension.
-
At a designated time post-infection (e.g., 1 hour), administer this compound or vehicle control via the desired route (e.g., intravenous, intraperitoneal).
-
Administer a range of doses to different groups of mice to determine the dose-response relationship.
-
-
Endpoint:
-
Monitor survival for a set period (e.g., 7 days).
-
Calculate the median effective dose (ED50) using probit analysis or a similar statistical method.
-
2. Murine Thigh/Lung Infection Model
-
Objective: To evaluate the efficacy of different dosing regimens of this compound in localized tissue infections.
-
Animals: Specific pathogen-free mice. For some protocols, mice may be rendered neutropenic by injecting cyclophosphamide prior to infection.
-
Inoculum Preparation: Prepare the bacterial suspension as described for the sepsis model.
-
Infection:
-
Anesthetize the mice.
-
For thigh infection: Inject 0.1 mL of the bacterial suspension directly into the quadriceps muscle of one thigh.
-
For lung infection: Instill the bacterial suspension (e.g., 50 µL) intratracheally.
-
-
Treatment:
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer this compound according to the planned dosing regimens (e.g., 2 mg/kg QD vs. 2 mg/kg BID).
-
-
Endpoint:
-
At a predetermined time (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically harvest the infected thigh muscle or lungs.
-
Homogenize the tissue in sterile PBS.
-
Plate serial dilutions of the homogenate onto appropriate agar to determine the bacterial load (CFU/g of tissue).
-
Compare the bacterial counts between treatment groups and the vehicle control group.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage.
References
Technical Support Center: Navigating the Scale-Up Production of Nocathiacin Antibiotics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up production of nocathiacin antibiotics. Tailored for researchers, scientists, and drug development professionals, this resource offers practical solutions to issues arising in fermentation, purification, and formulation.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Fermentation
| Problem | Possible Causes | Recommended Solutions |
| Low Nocathiacin Titer | Suboptimal media composition. | Conduct media optimization studies using response surface methodology to identify key components affecting yield. A study successfully increased nocathiacin I production from 150 to 405.8 mg·L⁻¹ at a 150-L scale by optimizing a water-soluble medium.[1][2] |
| Inefficient oxygen transfer in larger bioreactors.[][4][5] | Optimize agitation and aeration rates. Consider using computational fluid dynamics (CFD) modeling to predict and improve oxygen distribution. Ensure proper sparger design for efficient oxygen diffusion. | |
| Accumulation of inhibitory metabolic byproducts. | Implement a fed-batch or perfusion culture strategy to maintain low concentrations of inhibitory metabolites. Monitor byproduct levels throughout the fermentation. | |
| Microbial contamination. | Ensure strict aseptic techniques during inoculation and sampling. Regularly check for contaminants via microscopy and plating. Utilize bioreactors with robust sterilization-in-place (SIP) and clean-in-place (CIP) capabilities. | |
| Inconsistent Batch-to-Batch Yield | Variability in raw material quality. | Establish stringent quality control specifications for all raw materials. |
| Poor reproducibility of process parameters at a larger scale. | Implement advanced process analytical technology (PAT) for real-time monitoring and control of critical parameters like pH, temperature, and dissolved oxygen. |
Purification
| Problem | Possible Causes | Recommended Solutions |
| Low Recovery of Nocathiacin | Degradation of the compound during purification. | Nocathiacins are susceptible to degradation. Perform stability studies at different pH values and temperatures to identify optimal conditions. Consider using milder purification techniques. |
| Irreversible binding to the chromatography column. | Experiment with different stationary phases (e.g., reversed-phase, ion-exchange). Optimize the elution buffer composition and gradient. | |
| Co-elution of Impurities | Similar polarity of nocathiacin and impurities. | Employ orthogonal purification methods (e.g., combining reversed-phase with ion-exchange chromatography). Use high-resolution columns and optimize the elution gradient for better separation. |
| Poor Peak Shape in HPLC | Column overloading. | Reduce the sample concentration or injection volume. |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., triethylamine (B128534) for basic compounds). |
Formulation
| Problem | Possible Causes | Recommended Solutions |
| Poor Aqueous Solubility | The inherent hydrophobicity of the nocathiacin scaffold. | Develop a lyophilized powder formulation. A study significantly enhanced the aqueous solubility of nocathiacin from 0.34 mg/mL to 12.59 mg/mL through formulation optimization. |
| Explore the use of solubility-enhancing excipients and pH adjustments. | ||
| Instability of the Final Product | Susceptibility to hydrolysis or oxidation. | Conduct forced degradation studies to identify potential degradation pathways. Incorporate stabilizing agents and optimize storage conditions (e.g., temperature, light exposure). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of nocathiacin antibiotics?
A1: Nocathiacins inhibit bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit at the same site as the L11 ribosomal protein. This action prevents the normal conformational changes required for the elongation step of protein synthesis, ultimately stalling translation.
Q2: How does resistance to nocathiacins typically develop?
A2: Resistance to nocathiacins and related thiazolyl peptide antibiotics often arises from mutations in the rplK gene, which encodes the ribosomal protein L11. These mutations likely alter the binding site of the antibiotic on the ribosome.
Q3: My crude extract shows good antimicrobial activity, but this is lost after the initial purification step. What could be the cause?
A3: This is a common challenge in natural product purification and can be attributed to several factors:
-
Compound Instability: Nocathiacins may be unstable under the purification conditions (e.g., pH, solvent, temperature).
-
Synergistic Effects: The initial activity could be due to the combined effect of multiple compounds in the crude extract, which are then separated during purification.
-
Cofactor Dependency: The antimicrobial activity might rely on a cofactor that is removed during the purification process.
Q4: What are the key challenges when scaling up the fermentation process for nocathiacin production?
A4: The main challenges include:
-
Maintaining Microbial Performance: Ensuring the producing strain (e.g., Nocardia sp.) maintains its productivity at a larger scale.
-
Optimizing Oxygen Transfer and Mixing: Achieving uniform oxygen and nutrient distribution in large bioreactors is difficult and critical for cell growth and antibiotic production.
-
Ensuring Reproducibility: Maintaining consistent process parameters (pH, temperature, dissolved oxygen) across different scales can be challenging.
-
Metabolic Byproduct Accumulation: Higher cell densities in large-scale fermenters can lead to the accumulation of inhibitory byproducts.
Quantitative Data Summary
Table 1: In Vitro Activity of Nocathiacin Analogs
| Compound | Organism | MIC (μg/mL) |
| Nocathiacin I | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.01 - 0.1 |
| Nocathiacin I | Penicillin-resistant Streptococcus pneumoniae | 0.01 - 0.1 |
| Nocathiacin I | Vancomycin-resistant Enterococci | 0.01 - 0.1 |
| Thiazoplanomicin | Gonococcal strains | 0.0312 - 0.125 |
| Thiazoplanomicin | Gram-positive bacteria | 0.0005 - 0.0156 |
Source:
Table 2: Solubility Enhancement of Nocathiacin
| Formulation | Aqueous Solubility (mg/mL) |
| Historical Nocathiacin | 0.34 |
| Injectable Lyophilized Nocathiacin | 12.59 |
Source:
Experimental Protocols
Protocol 1: Extraction of Nocathiacins from Fermentation Broth
-
Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.
-
Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Crude Extract: Resuspend the resulting crude extract in a minimal volume of methanol (B129727) for further purification.
Protocol 2: Purification of Nocathiacins by High-Performance Liquid Chromatography (HPLC)
-
Column: Use a C18 reversed-phase HPLC column.
-
Mobile Phase:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B
-
-
Flow Rate: 1 mL/min.
-
Detection: Monitor the elution profile at 254 nm.
-
Fraction Collection: Collect fractions corresponding to the major peaks and analyze for antimicrobial activity.
Visualizations
Caption: Troubleshooting workflow for common fermentation scale-up issues.
Caption: Mechanism of action of nocathiacin antibiotics.
Caption: General experimental workflow for nocathiacin purification.
References
Validation & Comparative
Nocathiacin II vs. Vancomycin: A Comparative Guide on Efficacy Against MRSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of nocathiacin II and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA). The information presented is collated from preclinical studies to assist in the evaluation of these antimicrobial agents.
Executive Summary
This compound, a member of the thiazolyl peptide antibiotic class, demonstrates potent in vitro and in vivo activity against a broad spectrum of Gram-positive bacteria, including MRSA. It operates through a distinct mechanism of action, inhibiting bacterial protein synthesis. Vancomycin, a glycopeptide antibiotic, has long been a frontline therapy for serious MRSA infections, acting by disrupting bacterial cell wall synthesis. This guide synthesizes available data to provide a comparative overview of their efficacy, highlighting quantitative in vitro data and in vivo experimental findings.
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. The tables below summarize the MIC values for this compound and vancomycin against various MRSA strains.
Table 1: this compound MIC Data against S. aureus
| Strain | MIC (µg/mL) |
| S. aureus A27223 (MRSA) | 0.007 |
| S. aureus (with serum) A27223 | 0.015 |
| Vancomycin-Intermediate S. aureus (VISA) | Equivalent to susceptible strains (0.007) |
Nocathiacins, including nocathiacin I (BMS-249524) and its more water-soluble derivatives, show potent activity against MRSA.[1][2]
Table 2: Vancomycin MIC Data against MRSA
| Strain Type | MIC Range (µg/mL) |
| MRSA (General) | 0.25 - 4.0 |
| Vancomycin-Susceptible MRSA | ≤ 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 |
Vancomycin MICs for MRSA can vary, with clinical breakpoints defined by organizations like the Clinical and Laboratory Standards Institute (CLSI).[3]
In Vivo Efficacy: Murine Infection Models
Animal models are critical for evaluating the therapeutic potential of antibiotics. The following data is derived from murine models of MRSA infection.
Table 3: Comparative In Vivo Efficacy in a Murine Sepsis Model
| Compound | MRSA Strain | Median Effective Dose (ED₅₀) (mg/kg) |
| Nocathiacin (injectable) | MRSA (Strain 1) | 0.64 |
| MRSA (Strain 2) | 0.87 | |
| Vancomycin | MRSA (Strain 1) | 8.38 |
| MRSA (Strain 2) | 9.92 |
An injectable formulation of nocathiacin demonstrated superior protective effects in a microbial sepsis model compared to vancomycin, with significantly lower ED₅₀ values.[4]
Mechanisms of Action
The distinct mechanisms of action of this compound and vancomycin are visualized below.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Susceptibility Testing: MIC Determination
The Minimum Inhibitory Concentration (MIC) for both this compound and vancomycin is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
In Vivo Efficacy Study: Murine Systemic Infection Model
This model is used to assess the in vivo efficacy of antimicrobial agents against a systemic MRSA infection.
Protocol Details:
-
Animal Model: Immunocompetent or neutropenic mice are commonly used. For neutropenic models, mice are rendered so by treatment with cyclophosphamide.[5]
-
Infection: A lethal or sub-lethal dose of a clinical MRSA isolate is administered intravenously or intraperitoneally.
-
Treatment: this compound or vancomycin is administered at various doses, typically via subcutaneous or intravenous routes, at specified time points post-infection.
-
Endpoint: The primary endpoint is often survival over a set period (e.g., 7-14 days). Secondary endpoints can include bacterial load in organs such as the kidneys, spleen, and lungs, determined by homogenizing the tissues and plating serial dilutions to count colony-forming units (CFU).
Conclusion
The available preclinical data suggests that this compound is a highly potent antibiotic against MRSA, with in vitro activity significantly greater than that of vancomycin. In vivo studies in murine models further support its potential, demonstrating superior efficacy at lower doses compared to vancomycin. The distinct mechanism of action of this compound, targeting protein synthesis, may offer an advantage against strains with reduced susceptibility to cell wall synthesis inhibitors like vancomycin. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of MRSA infections.
References
- 1. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Nocathiacin II and Linezolid Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the antibacterial activities of nocathiacin II and linezolid (B1675486). This analysis is supported by experimental data and detailed methodologies to inform further research and development in the pursuit of novel antimicrobial agents.
Executive Summary
This compound, a member of the thiazolyl peptide antibiotic class, and linezolid, the first clinically approved oxazolidinone, both target bacterial protein synthesis, a critical pathway for microbial survival. However, they exhibit distinct mechanisms of action and varied potencies against a range of Gram-positive pathogens, including multidrug-resistant strains. This guide elucidates these differences through a detailed examination of their mechanisms, in vitro and in vivo activities, and the experimental protocols used to generate this data. While specific data for this compound is limited, this guide incorporates data from closely related nocathiacin compounds, including nocathiacin I and a recently developed injectable formulation, to provide a robust comparative framework.
Mechanism of Action: A Tale of Two Ribosomal Inhibitors
Both this compound and linezolid disrupt bacterial protein synthesis by targeting the 50S ribosomal subunit, but at different stages of the process.
Linezolid acts at the initiation stage of protein synthesis.[1] It binds to the 23S rRNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial first step in protein synthesis.[2] This unique mechanism of action means there is a low likelihood of cross-resistance with other protein synthesis inhibitors that typically act during the elongation phase.[3]
Nocathiacins , on the other hand, inhibit the elongation step of protein synthesis. They bind to a pocket formed by the 23S rRNA and the L11 ribosomal protein.[4] This binding event interferes with the function of elongation factor G (EF-G), stalling the translocation of tRNA and mRNA and thereby halting the extension of the polypeptide chain.
dot
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Linezolid - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
Nocathiacin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nocathiacin analogs, a class of potent thiazolyl peptide antibiotics. Nocathiacins exhibit significant activity against a broad spectrum of multi-drug resistant Gram-positive bacteria, making their analogs promising candidates for novel antibacterial therapies. This document summarizes key quantitative data, details experimental methodologies for in vitro and in vivo studies, and visualizes the mechanism of action to facilitate further research and development in this area.
I. Comparative Analysis of In Vitro Antibacterial Activity
The antibacterial efficacy of nocathiacin I and its semi-synthetic analogs has been evaluated against a panel of clinically relevant Gram-positive pathogens. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key parameter in assessing antibacterial potency.
The data presented in Table 1, sourced from a study on the antimicrobial evaluation of nocathiacins, compares the in vitro activity of nocathiacin I (BMS-249524) with two of its more water-soluble derivatives, BMS-411886 and BMS-461996.[1][2] These analogs were developed to address the poor aqueous solubility of the parent compound, a significant hurdle for its clinical development.
Table 1: Minimum Inhibitory Concentrations (MICs) of Nocathiacin I and Analogs Against Gram-Positive Bacteria
| Organism | Strain | Nocathiacin I (BMS-249524) MIC (µg/mL) | BMS-411886 MIC (µg/mL) | BMS-461996 MIC (µg/mL) |
| Staphylococcus aureus | MRSA A27219 | 0.008 | 0.015 | 0.008 |
| Staphylococcus aureus | MRSA A27223 | 0.008 | 0.015 | 0.008 |
| Streptococcus pneumoniae | Pen-S A9585 | 0.004 | 0.008 | 0.004 |
| Streptococcus pneumoniae | Pen-R A9604 | 0.004 | 0.008 | 0.004 |
| Enterococcus faecalis | VSE A20688 | 0.015 | 0.03 | 0.015 |
| Enterococcus faecium | VRE A24982 | 0.008 | 0.015 | 0.008 |
Data extracted from "Antimicrobial Evaluation of Nocathiacins, a Thiazole (B1198619) Peptide Class of Antibiotics".[1][2]
Key Observations from the Data:
-
Potent Activity: Nocathiacin I and its analogs demonstrate exceptional potency against a range of resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae (PRSP), and vancomycin-resistant Enterococcus faecium (VRE), with MIC values in the low nanomolar range.
-
Retention of Activity in Analogs: The water-soluble derivatives, BMS-411886 and BMS-461996, largely retain the high antibacterial activity of the parent compound, nocathiacin I. This indicates that the modifications made to improve solubility did not significantly compromise the pharmacophore responsible for antibacterial action.
-
Broad Gram-Positive Spectrum: The consistent low MIC values across different species of Gram-positive bacteria highlight the broad-spectrum activity of this class of antibiotics against these pathogens.
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of nocathiacin analogs.
A. Minimum Inhibitory Concentration (MIC) Assay
The in vitro antimicrobial susceptibility of the nocathiacin analogs was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Inoculum:
- Bacterial isolates are grown on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for Staphylococcus and Enterococcus, and Sheep Blood Agar for Streptococcus) overnight at 37°C.
- A few colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
- The bacterial suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Antibiotic Dilutions:
- Stock solutions of the nocathiacin analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
- Serial two-fold dilutions of the compounds are then prepared in CAMHB in 96-well microtiter plates.
3. Incubation and MIC Determination:
- The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted antibiotic.
- The plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
B. In Vivo Efficacy Studies (Mouse Systemic Infection Model)
The in vivo efficacy of nocathiacin analogs is typically evaluated in a murine systemic infection model.
1. Animal Model:
- Female ICR mice are commonly used for these studies.
- Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection to create a more susceptible model.
2. Infection:
- Mice are inoculated intraperitoneally with a lethal dose of a bacterial pathogen, such as Staphylococcus aureus Smith.
3. Drug Administration:
- The nocathiacin analogs are formulated in a suitable vehicle (e.g., 5% dextrose in water) and administered to the mice via a clinically relevant route, such as intravenous or oral, at various doses.
- Treatment is typically initiated shortly after infection and may be administered as a single dose or multiple doses over a specified period.
4. Efficacy Assessment:
- The efficacy of the treatment is assessed by monitoring the survival of the mice over a period of 7 to 14 days.
- The 50% effective dose (ED₅₀), which is the dose of the drug that protects 50% of the infected animals from death, is calculated using statistical methods.
III. Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Nocathiacin and its analogs exert their antibacterial effect by inhibiting bacterial protein synthesis. They target the 50S ribosomal subunit, a crucial component of the bacterial protein synthesis machinery. The binding of these compounds to the ribosome stalls the elongation phase of translation.
The following diagram illustrates the proposed mechanism of action:
Figure 1. Mechanism of action of nocathiacin analogs.
The diagram illustrates that nocathiacin analogs bind to a complex site on the 50S ribosomal subunit involving both the 23S rRNA and the L11 ribosomal protein. This binding event forms a stable ternary complex, which in turn prevents the necessary conformational changes in the ribosome that are required for the translocation of tRNA and mRNA during the elongation phase of protein synthesis. The stalling of this critical process ultimately leads to bacterial cell death.
IV. Structure-Activity Relationship (SAR) Insights
While a comprehensive quantitative SAR analysis is limited by the availability of public data for a wide range of analogs, the existing information provides some key insights:
-
Core Scaffold is Essential: The macrocyclic peptide core of the nocathiacin molecule is critical for its antibacterial activity.
-
Modifications for Solubility: Modifications at the periphery of the molecule, such as the introduction of water-solubilizing groups, can improve the pharmacokinetic properties of the analogs without significantly impacting their potent antibacterial activity. This is exemplified by the retained potency of BMS-411886 and BMS-461996.
-
Future Directions: Further research is warranted to explore a wider range of modifications to the nocathiacin scaffold to optimize both antibacterial potency and pharmacokinetic profiles. The development of analogs with improved oral bioavailability and metabolic stability would be a significant advancement for this promising class of antibiotics.
V. Conclusion
Nocathiacin analogs represent a highly potent class of antibacterial agents with a mechanism of action that is distinct from many currently used antibiotics. Their efficacy against multi-drug resistant Gram-positive pathogens makes them a valuable area of investigation for the development of new therapies to combat the growing threat of antibiotic resistance. The data presented in this guide highlights the potential of this class of compounds and provides a foundation for future research aimed at optimizing their therapeutic properties. Further studies providing detailed quantitative SAR data for a broader range of analogs are crucial to fully elucidate the potential of this promising antibiotic family.
References
Nocathiacin II: A Comparative Analysis of Cross-Resistance with Other Antibiotic Classes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-resistance profile of nocathiacin II with other major antibiotic classes, supported by experimental data. Nocathiacins are a class of thiazolyl peptide antibiotics with potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] Understanding the potential for cross-resistance is crucial for the development of new antimicrobial agents. This document summarizes key findings from in vitro studies and outlines the methodologies used to generate these results.
Executive Summary
This compound and its analogs, such as nocathiacin I (BMS-249524), demonstrate a significant lack of cross-resistance with several clinically important antibiotic classes.[3][4] This is largely attributed to their unique mechanism of action, which involves binding to the 23S rRNA of the 50S ribosomal subunit at a site involving the L11 ribosomal protein, a different target than that of many existing antibiotics.[5] While cross-resistance is observed with other thiazolyl peptides like thiostrepton, studies show no cross-resistance with linezolid, vancomycin (B549263), rifampicin, isoniazid, and moxifloxacin. This positions nocathiacins as promising candidates for treating infections caused by bacteria resistant to current therapies.
Comparative In Vitro Activity
The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, comparing the activity of nocathiacins with other antibiotics against both susceptible and resistant bacterial strains.
Table 1: Comparative MIC Values (µg/mL) of Nocathiacin I and Other Antibiotics against Gram-Positive Pathogens
| Bacterial Strain | Nocathiacin I (BMS-249524) | Vancomycin | Linezolid |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.007 - 0.01 | 1.0 - 2.0 | 1.0 - 4.0 |
| Vancomycin-Resistant Enterococcus faecium (VRE) | 0.01 - 0.1 | >64 | 1.0 - 2.0 |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.01 | 0.25 | 1.0 |
Data compiled from multiple sources, demonstrating the high potency of nocathiacin I against resistant strains compared to vancomycin and linezolid.
Table 2: Activity of Nocathiacin Analogs against Multidrug-Resistant Mycobacterium tuberculosis
| Compound | H37Rv (MIC in µM) | MDR Strains (MIC in µM) |
| Nocathiacin Analog 1 | ≤ 1.0 | ≤ 2.5 |
| Nocathiacin Analog 2 | ≤ 0.5 | ≤ 2.5 |
| Rifampicin | - | Resistant |
| Isoniazid | - | Resistant |
| Moxifloxacin | - | Resistant |
This table highlights the efficacy of nocathiacin analogs against M. tuberculosis strains resistant to first- and second-line drugs, indicating a lack of cross-resistance.
Experimental Protocols
The data presented in this guide were generated using standardized microbiological methods. Below are the detailed protocols for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antimicrobial activity of this compound and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for staphylococci and enterococci, Sheep Blood Agar for streptococci) for 18-24 hours at 35-37°C. Colonies are then suspended in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted to yield a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Antibiotics are serially diluted in the appropriate broth in 96-well microtiter plates to cover a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Generation and Analysis of Nocathiacin-Resistant Mutants
To assess the potential for resistance development and cross-resistance, spontaneous nocathiacin-resistant mutants are selected and characterized.
-
Selection of Resistant Mutants: A high-density bacterial culture (e.g., >10^9 CFU/mL) is plated onto agar containing nocathiacin at concentrations 4 to 16 times the MIC of the parental strain. Plates are incubated for 48-72 hours.
-
Verification of Resistance: Colonies that grow on the antibiotic-containing plates are isolated and sub-cultured. The MIC of nocathiacin for these isolates is re-determined to confirm the resistant phenotype.
-
Cross-Resistance Testing: The confirmed nocathiacin-resistant mutants are then tested for their susceptibility to a panel of other antibiotics from different classes using the MIC assay described above.
-
Genetic Analysis: To identify the mechanism of resistance, the rplK gene, which encodes the L11 ribosomal protein, is amplified by PCR from the genomic DNA of both the resistant mutants and the susceptible parent strain. The PCR products are then sequenced to identify any mutations.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for conducting cross-resistance studies between this compound and other antibiotic classes.
Caption: Workflow for assessing cross-resistance of this compound.
Conclusion
The available data strongly suggest that this compound and its analogs have a low potential for cross-resistance with major classes of antibiotics currently in clinical use. Its novel mechanism of action makes it a promising candidate for further development, particularly for the treatment of infections caused by multidrug-resistant Gram-positive pathogens. Future research should continue to explore the activity of nocathiacins against a broader range of clinical isolates and further elucidate the mechanisms of resistance.
References
- 1. Nocathiacins, New Thiazolyl Peptide Antibiotics from Nocardia sp. I. Taxonomy, Fermentation and Biological Activities. | Scilit [scilit.com]
- 2. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazomycin, nocathiacin and analogs show strong activity against clinical strains of drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of Nocathiacins, a Thiazole Peptide Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Ribosomal Protein L11 as the Target of Nocathiacin II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nocathiacin II and other antibiotics targeting the ribosomal protein L11, a crucial component of the bacterial protein synthesis machinery. The presented data and experimental protocols are intended to aid in the validation of L11 as the direct target of this compound and to provide a framework for the evaluation of novel ribosome-targeting antibiotics.
Performance Comparison: this compound and Alternatives
This section presents a comparative analysis of this compound and other antibiotics that target the ribosomal protein L11. The data is summarized for easy comparison of their efficacy and binding characteristics.
| Compound | Class | Target Organism | MIC (μg/mL) | Binding Affinity (Kd) | Notes |
| Nocathiacin I (BMS-249524) | Thiopeptide | Staphylococcus aureus (MRSA) | 0.003 - 0.007 | Not Reported | Nocathiacin I is a close analog of this compound.[2] |
| Streptococcus pneumoniae (PRSP) | 0.0005 - 0.002 | Not Reported | |||
| Enterococcus faecium (VRE) | 0.015 - 0.03 | Not Reported | |||
| Thiostrepton (B1681307) | Thiopeptide | Escherichia coli (rRNA fragment) | Not Applicable | ~2.9 µM (+ L11-C76 fragment) | Binds cooperatively with L11 to the ribosome.[4] |
| Bacillus stearothermophilus (L11-rRNA) | Not Applicable | ~1.1 x 10-9 M (overall affinity for the ribosome) | L11 enhances thiostrepton binding by approximately 2.3 x 103-fold. | ||
| Micrococcin | Thiopeptide | Gram-positive bacteria | Not Reported | Not Reported | Also targets the L11-rRNA complex. |
PRSP: Penicillin-Resistant Streptococcus pneumoniae; VRE: Vancomycin-Resistant Enterococcus
Experimental Protocols for Target Validation
To rigorously validate the interaction between this compound and ribosomal protein L11, a combination of genetic, biochemical, and biophysical assays is recommended. Below are detailed protocols for key experiments.
In Vitro Translation Inhibition Assay
This assay determines the concentration of an antibiotic required to inhibit protein synthesis in a cell-free system. A decrease in the synthesis of a reporter protein in the presence of the antibiotic indicates inhibition of the translational machinery.
Materials:
-
E. coli S30 cell-free extract
-
DNA template encoding a reporter gene (e.g., luciferase or GFP)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution
-
Control antibiotics (e.g., thiostrepton, chloramphenicol)
-
Luminometer or fluorometer
Procedure:
-
Prepare a reaction mixture containing the S30 extract, DNA template, amino acids, and energy source according to the manufacturer's instructions.
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-antibiotic control and a positive control with a known translation inhibitor.
-
Incubate the reactions at 37°C for 1-2 hours to allow for transcription and translation.
-
Measure the reporter protein activity (luminescence or fluorescence).
-
Plot the reporter activity against the concentration of this compound to determine the IC50 value (the concentration at which 50% of protein synthesis is inhibited).
Ribosome Footprinting
Ribosome footprinting is a powerful technique to map the precise binding site of a ribosome on an mRNA transcript. When an antibiotic stalls the ribosome, the protected mRNA fragment (the "footprint") can be sequenced to reveal the exact location of the stalled ribosome, providing insights into the mechanism of inhibition.
Materials:
-
Bacterial culture (e.g., S. aureus)
-
This compound
-
Lysis buffer
-
RNase I
-
Sucrose (B13894) gradient ultracentrifugation reagents and equipment
-
RNA extraction and purification kits
-
Library preparation reagents for next-generation sequencing
Procedure:
-
Grow a bacterial culture to mid-log phase and treat with this compound to stall the ribosomes.
-
Lyse the cells and treat the lysate with RNase I to digest any mRNA not protected by ribosomes.
-
Isolate the ribosome-mRNA complexes by sucrose gradient ultracentrifugation.
-
Extract the ribosome-protected mRNA fragments (footprints).
-
Prepare a sequencing library from the footprints and perform deep sequencing.
-
Align the sequencing reads to the bacterial genome to identify the positions of the stalled ribosomes. An accumulation of footprints at a specific codon or region suggests that the antibiotic interferes with that particular step of translation.
Chemical Cross-linking
Chemical cross-linking can be used to covalently link an antibiotic to its binding partner, providing direct evidence of a physical interaction.
Materials:
-
Purified ribosomes or ribosomal subunits
-
This compound (potentially with a photoreactive cross-linking group)
-
Cross-linking agent (e.g., formaldehyde, or a heterobifunctional cross-linker)
-
UV light source (for photoreactive cross-linkers)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against ribosomal proteins (including L11)
-
Mass spectrometer
Procedure:
-
Incubate purified ribosomes with this compound.
-
Add the cross-linking agent and incubate under appropriate conditions (e.g., exposure to UV light for photoreactive cross-linkers) to form covalent bonds.
-
Separate the ribosomal proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for ribosomal protein L11 to detect a shift in its molecular weight, which would indicate a covalent linkage to this compound.
-
Alternatively, the cross-linked complex can be digested with proteases and the resulting peptides analyzed by mass spectrometry to identify the specific amino acid residues of L11 that are in close proximity to the bound antibiotic.
Visualizing the Experimental Workflow and Target Interaction
To illustrate the logical flow of experiments for validating the interaction between this compound and ribosomal protein L11, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The RNA-binding domain of ribosomal protein L11 recognizes an rRNA tertiary structure stabilized by both thiostrepton and magnesium ion - PMC [pmc.ncbi.nlm.nih.gov]
Nocathiacin II: A Comparative Analysis of In Vitro and In Vivo Efficacy
A detailed guide for researchers and drug development professionals on the potent anti-Gram-positive activity of Nocathiacin II, benchmarked against established antibiotics.
This guide provides an objective comparison of the antibacterial performance of this compound with key alternatives, supported by experimental data. It is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's efficacy, detailing its mechanism of action and providing protocols for reproducible experimental validation.
In Vitro Activity: Potent Inhibition of Gram-Positive Pathogens
This compound, a member of the thiazolyl peptide class of antibiotics, demonstrates exceptional in vitro potency against a wide spectrum of Gram-positive bacteria, including challenging multi-drug resistant (MDR) strains. Its activity often surpasses that of commonly used antibiotics such as vancomycin (B549263) and linezolid.
A recent study evaluating an injectable formulation of nocathiacin reported significantly lower MIC₅₀ values (the minimum inhibitory concentration required to inhibit the growth of 50% of isolates) against 1050 clinical isolates compared to vancomycin and linezolid. The MIC₅₀ values for nocathiacin against key pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) were found to be 64- to 128-fold lower than those of the comparator drugs[1].
| Pathogen | Nocathiacin (Injectable Formulation) MIC₅₀ (mg/L) | Vancomycin MIC₅₀ (mg/L) | Linezolid MIC₅₀ (mg/L) |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.0078–0.0156 | 1.0 - 2.0 | 1.0 - 2.0 |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | 0.0078–0.0156 | 1.0 | 2.0 |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.0078–0.0156 | 0.5 | 1.0 |
| Vancomycin-Intermediate Enterococcus faecalis | 0.0078–0.0156 | N/A | 2.0 |
| Data sourced from a study on an injectable nocathiacin formulation against 1050 clinical isolates[1]. Vancomycin and Linezolid MIC data for S. aureus ATCC 29213 are also included for reference[2][3][4][5][6]. |
In Vivo Efficacy: Superior Protection in Systemic Infection Models
The potent in vitro activity of nocathiacin translates to excellent in vivo efficacy. In murine systemic infection models, nocathiacin demonstrated superior protective effects compared to vancomycin and linezolid. The median effective dose (ED₅₀) required to protect 50% of infected animals was significantly lower for nocathiacin across a range of clinically relevant Gram-positive pathogens.
For instance, in a microbial sepsis model, the ED₅₀ of an injectable nocathiacin formulation for two MRSA strains were 0.64 mg/kg and 0.87 mg/kg. In contrast, the ED₅₀ values for vancomycin were 8.38 mg/kg and 9.92 mg/kg, and for linezolid, they were 13.65 mg/kg and 17.02 mg/kg for the same strains[1]. This highlights a substantial increase in in vivo potency for nocathiacin.
| Pathogen | Nocathiacin (Injectable Formulation) ED₅₀ (mg/kg) | Vancomycin ED₅₀ (mg/kg) | Linezolid ED₅₀ (mg/kg) |
| MRSA (Strain 1) | 0.64 | 8.38 | 13.65 |
| MRSA (Strain 2) | 0.87 | 9.92 | 17.02 |
| MRSE (Strain 1) | 1.91 | 13.05 | 13.45 |
| MRSE (Strain 2) | 1.24 | 4.06 | 7.99 |
| PRSP | 1.96 | 21.09 | 9.96 |
| Data represents the median effective dose (ED₅₀) in a murine microbial sepsis model[1]. |
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Nocathiacins exert their bactericidal effect by inhibiting protein synthesis in bacteria. They target the 50S subunit of the bacterial ribosome, a crucial component of the protein synthesis machinery. Specifically, nocathiacins bind to a region of the 23S rRNA and the ribosomal protein L11. This binding event prevents the proper functioning of the ribosome, leading to a halt in the elongation of polypeptide chains and ultimately, bacterial cell death[7]. This mechanism is distinct from many other classes of antibiotics, which contributes to its effectiveness against resistant strains.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The in vitro activity of this compound is determined by measuring its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for this purpose[8][9][10][11].
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) to create a high-concentration stock solution.
-
Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the desired starting concentration for the assay.
2. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain overnight on an appropriate agar (B569324) medium.
-
Suspend several colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of this compound to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 50 µL from each well to the next, discarding the final 50 µL from the last well.
-
Add 50 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
4. Incubation and Interpretation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vivo Efficacy Testing: Murine Systemic Infection Model
The in vivo efficacy of this compound is commonly evaluated in a murine systemic infection (sepsis) model[12][13][14][15][16]. This model assesses the ability of the antibiotic to protect mice from a lethal bacterial challenge.
1. Animal Model and Acclimatization:
-
Use specific pathogen-free mice (e.g., ICR or BALB/c), typically 6-8 weeks old.
-
Acclimatize the animals to the laboratory conditions for at least 7 days prior to the experiment.
2. Bacterial Challenge:
-
Prepare a suspension of the test bacterium (e.g., MRSA) in a suitable medium (e.g., saline or 5% mucin) to a predetermined lethal or sub-lethal dose.
-
Infect the mice via intraperitoneal (IP) or intravenous (IV) injection.
3. Antibiotic Administration:
-
Prepare solutions of this compound, a vehicle control, and comparator antibiotics (e.g., vancomycin, linezolid) at various concentrations.
-
Administer the treatments to different groups of mice at a specified time point post-infection (e.g., 1 hour). The route of administration can be subcutaneous (SC), IP, or IV.
4. Monitoring and Endpoint:
-
Monitor the mice for signs of illness and survival over a period of 7-14 days.
-
The primary endpoint is typically the survival rate in each treatment group.
-
The ED₅₀ (the dose that protects 50% of the animals from death) is calculated using statistical methods such as probit analysis.
References
- 1. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo Antibacterial Activity of Linezolid Plus Fosfomycin Against Staphylococcus aureus with Resistance to One Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Linezolid Dependence in Staphylococcus epidermidis Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 9. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing - Broth microdilution (MIC testing) - Veterinary Diagnostic Services Laboratory | UPEI [diagnosticservices.avc.upei.ca]
- 12. benchchem.com [benchchem.com]
- 13. Rapid Direct Method for Monitoring Antibiotics in a Mouse Model of Bacterial Biofilm Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Mouse Model for Chronic Infections by Gram-Negative Bacteria Enabling the Study of Anti-Infective Efficacy and Host-Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. journals.asm.org [journals.asm.org]
Evaluating the Therapeutic Potential of Novel Nocathiacin II Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nocathiacin II belongs to the thiazolyl peptide class of antibiotics, which have demonstrated potent activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains.[1][2] The primary challenge hindering their clinical development has been poor aqueous solubility.[3][4][5] This guide provides a comparative evaluation of novel semi-synthetic nocathiacin derivatives, focusing on their enhanced therapeutic potential, particularly concerning improved solubility and retained or enhanced antibacterial efficacy. The data presented is primarily based on studies of nocathiacin I derivatives, which serve as a close surrogate for understanding the potential of this compound analogs due to their structural and functional similarities.[6]
Comparative Efficacy of Nocathiacin Derivatives
The primary goal in developing novel nocathiacin derivatives has been to improve their physicochemical properties, mainly water solubility, without compromising their potent antibacterial activity.[4][7] Researchers have successfully synthesized a range of analogs with modifications at various positions, leading to compounds with significantly improved solubility and promising in vivo efficacy.[3][8][9]
Table 1: In Vitro Antibacterial Activity of Nocathiacin Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Streptococcus pneumoniae (PRSP) | Enterococcus faecium (VRE) | Aqueous Solubility | Reference |
| Nocathiacin I | 0.01 - 0.02 | 0.01 - 0.04 | 0.004 - 0.008 | 0.01 - 0.02 | Poor | [1][10] |
| BMS-249524 (Nocathiacin I) | ~0.01 | ~0.02 | ~0.01 | ~0.02 | Poor | [10][11] |
| BMS-411886 | Potent | Potent | Potent | Potent | Improved | [10][12] |
| BMS-461996 | Potent | Potent | Potent | Potent | Improved | [10][12] |
| Amide Analog 19 | Excellent | Excellent | Excellent | Excellent | Improved | [3] |
| Thiol-Michael Adducts (basic polar groups) | Retained good activity | Retained good activity | Retained good activity | Retained good activity | Improved | [9] |
| Vancomycin | 0.5 - 1 | 1 - 2 | 0.25 - 0.5 | 1 - 4 | Soluble | [11][13] |
| Linezolid | 1 - 4 | 1 - 4 | 0.5 - 2 | 1 - 4 | Soluble | [5] |
Note: "Potent" and "Excellent" indicate MIC values comparable to or better than the parent compound, though specific values were not always provided in the source material.
Table 2: In Vivo Efficacy of Nocathiacin Derivatives in a Systemic S. aureus Infection Mouse Model
| Compound | Route of Administration | ED50 (mg/kg) | Key Finding | Reference |
| Nocathiacin I | Intraperitoneal | 0.8 | Excellent in vivo efficacy | [1][14] |
| This compound | Intraperitoneal | 0.6 | Excellent in vivo efficacy | [14] |
| Nocathiacin III | Intraperitoneal | 0.6 | Excellent in vivo efficacy | [14] |
| Amide Analogs 15 & 16 | Not specified | Demonstrated excellent activity | Improved solubility and retained in vivo efficacy | [3] |
| Injectable Nocathiacin Formulation | Intravenous | 0.64 - 1.96 | Superior efficacy in systemic and localized infection models | [5] |
Mechanism of Action: Targeting Bacterial Protein Synthesis
Nocathiacins exert their bactericidal effect by inhibiting bacterial protein synthesis.[11] They bind to the 23S rRNA component of the 50S ribosomal subunit, specifically at a site overlapping with the binding site of ribosomal protein L11.[5][11][12] This interaction prevents the necessary conformational changes within the ribosome, leading to a stall in the elongation phase of translation.[11]
Caption: Mechanism of action of nocathiacin derivatives.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of nocathiacin derivatives is commonly determined by broth microdilution methods following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight on appropriate agar (B569324) plates. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in cation-adjusted Mueller-Hinton broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Drug Dilution: The test compounds are serially diluted in the broth to create a range of concentrations.
-
Incubation: The diluted bacterial inoculum is added to microtiter plates containing the serially diluted compounds. The plates are incubated at 35-37°C for 16-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
In Vivo Efficacy in a Murine Systemic Infection Model
This model assesses the ability of the antibiotic to protect mice from a lethal bacterial infection.
-
Infection: Mice are infected intraperitoneally or intravenously with a lethal dose of a bacterial pathogen, such as Staphylococcus aureus.
-
Treatment: At a specified time post-infection (e.g., 1 hour), groups of mice are treated with the nocathiacin derivative or a comparator antibiotic via a specific route (e.g., intraperitoneal, intravenous, or oral). A control group receives the vehicle.
-
Observation: The mice are monitored for a defined period (e.g., 7 days), and mortality is recorded.
-
Determination of ED50: The effective dose 50 (ED50) is calculated, representing the dose of the compound that protects 50% of the infected mice from death.
Development and Evaluation Workflow
The development of novel nocathiacin derivatives follows a structured workflow from initial synthesis to preclinical evaluation.
Caption: Workflow for the evaluation of novel nocathiacin derivatives.
Logical Relationship in Drug Discovery
The progression from a natural product with therapeutic limitations to a viable clinical candidate involves overcoming key challenges through targeted chemical modifications.
Caption: Logical progression in the development of nocathiacin derivatives.
Conclusion
Novel semi-synthetic derivatives of nocathiacins, particularly those with enhanced water solubility, represent a promising avenue for the development of new antibiotics to combat Gram-positive infections. The data indicates that chemical modifications can successfully address the solubility issues of the parent compounds while maintaining or even improving their potent antibacterial activity and in vivo efficacy. Further research focusing on the development of this compound-specific derivatives, along with comprehensive pharmacokinetic and toxicology studies, is warranted to fully evaluate their therapeutic potential and advance them toward clinical trials.
References
- 1. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. I. Taxonomy, fermentation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and pharmacodynamic studies of injectable nocathiacin as a novel antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nocathiacins, new thiazolyl peptide antibiotics from Nocardia sp. II. Isolation, characterization, and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of nocathiacin I analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro, and in vivo antibacterial activity of nocathiacin I thiol-Michael adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Evaluation of Nocathiacins, a Thiazole Peptide Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial evaluation of nocathiacins, a thiazole peptide class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Nocathiacin I, II, and III: A Head-to-Head Comparison of Antibacterial Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro potency of the thiazolyl peptide antibiotics nocathiacin I, II, and III. The information presented is collated from key studies to facilitate an objective evaluation of these compounds for research and development purposes.
Quantitative Potency Comparison
The antibacterial efficacy of nocathiacin I, II, and III has been evaluated against a panel of Gram-positive pathogens, including clinically significant resistant strains. The primary measure of potency is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Nocathiacin I is identified as BMS-249524, and its more water-soluble derivatives, nocathiacin II and III, are referred to in some literature as BMS-411886 and BMS-461996, respectively. The following tables summarize the comparative in vitro activities of these three compounds.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs in µg/mL) of Nocathiacin I, II, and III against various Gram-positive bacteria.
| Bacterial Strain | Nocathiacin I (BMS-249524) | This compound (BMS-411886) | Nocathiacin III (BMS-461996) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.008 - 0.015 | 0.015 - 0.03 | 0.015 - 0.03 |
| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 0.008 - 0.015 | 0.015 - 0.03 | 0.015 - 0.03 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.008 | ≤0.008 | ≤0.008 |
| Streptococcus pneumoniae (Penicillin-Resistant) | ≤0.008 | ≤0.008 | ≤0.008 |
| Enterococcus faecalis (Vancomycin-Susceptible) | 0.03 - 0.06 | 0.06 - 0.12 | 0.06 - 0.12 |
| Enterococcus faecium (Vancomycin-Resistant - VRE) | 0.015 - 0.03 | 0.03 - 0.06 | 0.03 - 0.06 |
Data compiled from "Antimicrobial Evaluation of Nocathiacins, a Thiazole Peptide Class of Antibiotics".
Table 2: In Vitro Activity of Nocathiacin I, II, and III against Anaerobic Bacteria and Mycobacteria (MICs in µg/mL).
| Bacterial Strain | Nocathiacin I (BMS-249524) | This compound (BMS-411886) | Nocathiacin III (BMS-461996) |
| Clostridium difficile | 0.015 - 0.03 | 0.03 - 0.06 | 0.03 - 0.06 |
| Clostridium perfringens | 0.008 - 0.015 | 0.015 - 0.03 | 0.015 - 0.03 |
| Mycobacterium tuberculosis H37Rv | 0.03 | Not Reported | Not Reported |
Data compiled from "Antimicrobial Evaluation of Nocathiacins, a Thiazole Peptide Class of Antibiotics".
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of nocathiacin potency.
Minimum Inhibitory Concentration (MIC) Assay
The in vitro antibacterial activity of nocathiacin I, II, and III was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Nocathiacin Solutions: Stock solutions of nocathiacin I, II, and III were prepared by dissolving the compounds in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculum Preparation: Bacterial strains were grown on appropriate agar (B569324) plates overnight. Colonies were then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1.5 x 10⁸ CFU/mL. This suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates were incubated at 35°C for 18-24 hours in ambient air.
-
MIC Determination: Following incubation, the MIC was determined as the lowest concentration of the nocathiacin compound that completely inhibited visible bacterial growth.
Time-Kill Kinetics Assay
Time-kill assays were performed to assess the bactericidal or bacteriostatic activity of the nocathiacins over time.
-
Bacterial Culture Preparation: A starting inoculum of the test organism (e.g., Staphylococcus aureus) was prepared in CAMHB to a density of approximately 1 x 10⁶ CFU/mL.
-
Exposure to Nocathiacins: The bacterial culture was aliquoted into flasks containing nocathiacin I, II, or III at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, and 4x MIC). A growth control flask containing no antibiotic was included.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots were drawn from each flask. Serial dilutions were performed in sterile saline, and a defined volume was plated onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Colony Counting: The plates were incubated at 37°C for 18-24 hours, after which the number of colony-forming units (CFU) was counted. The results were expressed as log₁₀ CFU/mL. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of nocathiacins.
Caption: Experimental workflow for MIC determination.
Assessing the Post-Antibiotic Effect of Nocathiacin II: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the post-antibiotic effect (PAE) of nocathiacin II, a member of the thiopeptide class of antibiotics. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter for optimizing dosing regimens and combating antimicrobial resistance. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to offer an objective comparison with other pertinent antibiotics.
Quantitative Comparison of Post-Antibiotic Effect
The duration of the PAE is influenced by the antibiotic class, bacterial strain, and the concentration and duration of antibiotic exposure. The following tables present a summary of in vitro PAE data for nocathiacin and comparator antibiotics against Gram-positive pathogens.
| Antibiotic | Class | Bacterial Strain | Concentration (x MIC) | PAE Duration (hours) |
| Nocathiacin | Thiopeptide | S. aureus ATCC25923 | 0.5 | < 0.6 |
| 1 | < 0.6 | |||
| 2 | ~ 1.1 | |||
| Nosiheptide | Thiopeptide | MRSA (HA- & CA-) | 10 | > 9.0 |
| Linezolid | Oxazolidinone | S. aureus | 4 | 0.5 - 2.3 |
| S. aureus | Not Specified (Maximal) | 2.2 | ||
| S. epidermidis | 4 | 1.7 - 2.0 | ||
| E. faecalis | 4 | 1.3 - 2.4 | ||
| Vancomycin | Glycopeptide | MRSA | Not Specified | 0 - 1.3 |
HA-MRSA: Hospital-Associated Methicillin-Resistant Staphylococcus aureus; CA-MRSA: Community-Associated Methicillin-Resistant Staphylococcus aureus.
Mechanism of Action: Thiopeptide Antibiotics
This compound, like other thiopeptide antibiotics such as thiostrepton, exerts its antibacterial effect by inhibiting protein synthesis. This is achieved by binding to the 23S rRNA of the 50S ribosomal subunit at a site near the L11 ribosomal protein.[2] This binding event stalls the elongation step of translation.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Nocathiacin II
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Nocathiacin II, a potent thiazolyl peptide antibiotic, requires meticulous handling and disposal to prevent environmental contamination and the potential development of antibiotic-resistant bacteria.[1][2] This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the environment.
I. Essential Safety and Handling
Before beginning any procedure involving this compound, it is crucial to be familiar with its safety profile. The following table summarizes key safety data.
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Splash goggles, full suit, dust respirator, boots, gloves. A self-contained breathing apparatus should be used to avoid inhalation. | [3] |
| Handling | Keep away from heat and sources of ignition. Do not breathe dust. | [3] |
| Storage | Keep container tightly closed. | [3] |
| In case of a small spill | Use appropriate tools to put the spilled solid material into a convenient waste disposal container. | [3] |
| In case of a large spill | Use a shovel to put the spilled material into a convenient waste disposal container. | [3] |
| Fire Extinguishing Media | Small Fire: Use a carbon dioxide or dry chemical extinguisher. Large Fire: Use water spray, fog, or foam. Do not use a water jet. | [3] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2), nitrogen (NO, NO2, …), and hydrogen chloride (HCl). | [3] |
II. Step-by-Step Disposal Procedures
The fundamental principle for managing laboratory waste is to have a disposal plan in place before any experiment begins.[1] this compound, like other antibiotics, should be treated as hazardous chemical waste, particularly in its concentrated or stock solution forms.[1][2]
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in the waste management process.[1]
-
Designated Waste Containers: All waste contaminated with this compound must be collected in clearly labeled, leak-proof containers.[1] These containers should be designated for "Pharmaceutical Waste" or "Antibiotic Waste."[1]
Step 2: Disposal of Different Waste Forms
The specific disposal method depends on the form of the this compound waste.
A. Stock Solutions and Unused this compound
High-concentration stock solutions of this compound are considered hazardous chemical waste.[2]
-
Collection: Collect all stock solutions in a designated, approved hazardous waste container that is compatible with the chemical nature of the agent.[1]
-
Labeling: Clearly label the container with "Hazardous Waste: this compound" and the accumulation start date.
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[1]
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
B. Contaminated Liquid Media
Autoclaving used cell culture media destroys pathogens but may not deactivate all antibiotics.[2]
-
Collection: Collect all liquid media containing this compound in a labeled, leak-proof container.
-
Autoclaving: While some antibiotics are heat-labile, it should not be assumed for this compound without specific data. After autoclaving to destroy biological agents, the liquid should still be treated as chemical waste.[2]
-
Disposal: After autoclaving, collect the media in a designated container for chemical waste.[1] Do not pour it down the drain unless explicitly permitted by your institution's EHS for specific, deactivated antibiotic waste streams.[2]
C. Contaminated Laboratory Supplies (Non-Sharps)
Items such as gloves, petri dishes, and plastic pipettes that have come into contact with this compound require proper handling.[1]
-
Collection: Place all contaminated solid waste into a designated biohazard bag or container labeled for antibiotic waste.[1]
-
Decontamination: If your institutional policy requires it, autoclave these items to address any biological hazards.
-
Final Disposal: After autoclaving, these items are typically considered chemical waste.[2] Ensure all biohazard symbols are defaced before placing them in the designated hazardous waste stream.[1]
D. Contaminated Sharps
Needles, scalpels, and broken glass contaminated with this compound pose a dual risk.[1]
-
Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container.[4]
-
Labeling: The sharps container should be clearly labeled as "Sharps Waste" and "Chemical Hazard: this compound."
-
Disposal: Once the sharps container is full (do not overfill), it should be sealed and disposed of through your institution's biohazardous or medical waste stream, which typically involves incineration.[1][4]
III. Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
